L-750667
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H20ClIN4 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C18H19IN4.ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;/h1-7,12H,8-11,13H2,(H,20,21);1H |
InChI Key |
AGBDKCPOVYLQJI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of L-161,982: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the mechanism of action for L-161,982, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). While the initial query referenced L-750667, publicly available scientific literature does not substantiate its role as an EP4 antagonist. In contrast, L-161,982 is well-documented as a selective EP4 antagonist, and this guide will focus on its established pharmacological profile. This document will delve into its binding affinity, the signaling pathways it modulates, and detailed experimental protocols for key assays used in its characterization, providing a valuable resource for researchers in pharmacology and drug development.
Core Mechanism of Action: EP4 Receptor Antagonism
L-161,982 exerts its pharmacological effects by competitively binding to the EP4 receptor, thereby blocking the binding of its endogenous ligand, PGE2. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, primarily couples to the Gs alpha subunit (Gαs). This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). By inhibiting the initial binding of PGE2, L-161,982 effectively abrogates this entire downstream signaling pathway.
Recent evidence also suggests that the EP4 receptor can couple to the Gi alpha subunit (Gαi), leading to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. L-161,982 is also expected to block this alternative signaling route.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the quantitative data for L-161,982, providing a clear comparison of its binding affinity and selectivity.
Table 1: Binding Affinity of L-161,982 for Human Prostanoid Receptors
| Receptor Subtype | Ki (μM) |
| EP4 | 0.024 |
| TP | 0.71 |
| EP3 | 1.90 |
| DP | 5.10 |
| FP | 5.63 |
| IP | 6.74 |
| EP1 | 19 |
| EP2 | 23 |
Data sourced from Abcam and Tocris Bioscience.[1][2]
Table 2: In Vitro Efficacy of L-161,982
| Assay | Cell Line | Treatment | Effect |
| ERK Phosphorylation | HCA-7 | 10 μM L-161,982 for 1 hour, then PGE2 stimulation | Complete blockade of PGE2-induced ERK phosphorylation.[3][4][5] |
| Cell Proliferation | HCA-7 | 10 μM L-161,982, then PGE2 stimulation for 72 hours | Blockade of PGE2-induced cell proliferation.[3][4] |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by L-161,982.
References
- 1. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP4 mediates PGE2 dependent cell survival through the PI3 Kinase/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-161982| EP4 receptor Antagonist | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
L-750667: A Technical Guide to a Selective D4 Dopamine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-750667 is a potent and highly selective antagonist of the D4 dopamine (B1211576) receptor. Its discovery has provided a valuable pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor, which is implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailed experimental protocols for its characterization, and a summary of its mechanism of action.
Pharmacological Profile
This compound exhibits high affinity for the human D4 dopamine receptor with remarkable selectivity over other dopamine receptor subtypes, particularly D2 and D3. This selectivity is a critical attribute, as it minimizes off-target effects and allows for the specific investigation of D4 receptor function.
Binding Affinity and Selectivity
The binding affinity of this compound is typically determined through radioligand competition binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's affinity, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | This compound Kᵢ (nM) | Selectivity (fold vs. D4) |
| Dopamine D4 | 0.51[1] | - |
| Dopamine D2 | >1000[1] | >2000[1] |
| Dopamine D3 | >1000[1] | >2000[1] |
| Dopamine D1/D5 | Little affinity | Not specified |
| Serotonin 5-HT1A | Little affinity | Not specified |
| Serotonin 5-HT2 | Little affinity | Not specified |
| Sigma Binding Sites | Little affinity | Not specified |
Functional Activity
This compound acts as a functional antagonist at the D4 receptor. This is demonstrated by its ability to reverse the inhibitory effect of dopamine on cyclic AMP (cAMP) accumulation in cells expressing the D4 receptor.
| Assay | Parameter | Value |
| Dopamine-induced inhibition of cAMP accumulation | EC₅₀ | 80 nM[1] |
Signaling Pathway and Mechanism of Action
The D4 dopamine receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). It is coupled to the inhibitory G protein, Gαi/o. Upon activation by an agonist such as dopamine, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This compound, as a competitive antagonist, binds to the D4 receptor but does not activate it. Instead, it blocks dopamine from binding, thereby preventing the downstream signaling cascade that leads to the inhibition of adenylyl cyclase.
Figure 1: D4 receptor signaling pathway and antagonist inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for the D4 receptor.
Objective: To measure the ability of this compound to displace a specific radioligand from the D4 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human D4 dopamine receptor.
-
Radioligand: [¹²⁵I]this compound (a radioiodinated form of the compound itself) or another suitable D4-selective radioligand like [³H]spiperone.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D4 antagonist (e.g., haloperidol (B65202) or clozapine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Culture HEK293 cells expressing the human D4 receptor. Harvest the cells and homogenize them in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-labeled antagonist.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Dopamine D4 Receptor Function in the Prefrontal Cortex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of the dopamine (B1211576) D4 receptor's (D4R) role within the prefrontal cortex (PFC). It details the receptor's signaling pathways, its influence on cognitive functions, and its association with neuropsychiatric conditions. This document is designed to be a valuable resource, presenting quantitative data in a structured format, outlining detailed experimental methodologies, and providing clear visual representations of the complex signaling networks governed by the D4 receptor.
Introduction
The dopamine D4 receptor, a D2-like G protein-coupled receptor, is prominently expressed in the prefrontal cortex, a critical brain region for executive functions such as working memory, attention, and decision-making.[1] Its distinct pharmacological characteristics and established links to neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD), have positioned it as a key area of scientific inquiry.[2][3] This guide synthesizes the current understanding of D4R function in the PFC, offering a technical overview for professionals in the field.
Quantitative Data
This section provides a summary of essential quantitative data concerning the D4 receptor in the prefrontal cortex, organized into tables for straightforward comparison.
Table 1: D4 Receptor Binding Affinity and Expression in the Prefrontal Cortex
| Parameter | Value | Species | Method |
| Bmax | 88 ± 25 fmol/mg protein | Human | Radioligand binding with [³H]YM-09151-2[4] |
| Kd | 0.8 ± 0.4 nM | Human | Radioligand binding with [³H]YM-09151-2[4] |
| Ki (Dopamine) | ~40 nM | Human (recombinant) | Competition binding[1] |
| Ki (Clozapine) | 10-20 nM | Human (recombinant) | Competition binding[1] |
| Ki (L-745,870) | 0.43 nM | Rat (recombinant) | Competition binding[5] |
| Ki (PD168077) | ~1 nM | Human (recombinant) | Competition binding[6] |
Table 2: D4 Receptor-Mediated Modulation of Neurotransmission in the Prefrontal Cortex
| Modality | Effect of D4R Activation | Magnitude of Effect | Neuronal Population | Experimental Preparation |
| NMDA Receptor Current | Decrease | 17.2 ± 0.3% reduction | Pyramidal neurons | Acutely dissociated rat PFC neurons[7] |
| NMDA Receptor EPSC | Potent reduction | Not quantified | Pyramidal neurons | Rat PFC slices[7] |
| AMPA Receptor EPSC | Suppression | 40.8 ± 4.4% reduction | GABAergic interneurons | Mouse PFC slices[8] |
| mEPSC Amplitude | Decrease | 19.8 ± 0.9% reduction | Pyramidal neurons | Mouse PFC slices[9] |
| mEPSC Frequency | Decrease | 25.3 ± 1.8% reduction | Pyramidal neurons | Mouse PFC slices[9] |
| mIPSC Amplitude | Decrease | 21.3 ± 0.7% reduction | Pyramidal neurons | Mouse PFC slices[9] |
| mIPSC Frequency | No significant change | - | Pyramidal neurons | Mouse PFC slices[9] |
Table 3: D4 Receptor-Mediated Modulation of Downstream Signaling Molecules in the Prefrontal Cortex
| Molecule | Effect of D4R Activation | Magnitude of Effect | Condition | Experimental Preparation |
| CaMKII Autophosphorylation (Thr286) | Potent reduction | Not quantified | High neuronal activity | Rat PFC slices[7] |
| CaMKII Activity | Marked increase | Not quantified | Low neuronal activity | Rat PFC slices[3] |
| PKA Activity | Inhibition | Not quantified | - | Inferred from downstream effects[7] |
| PP1 Activity | Activation | Not quantified | - | Inferred from downstream effects[7] |
| Surface NR1 Expression | Decrease | Not quantified | - | Rat PFC slices[7] |
Signaling Pathways
The activation of the D4 receptor in the prefrontal cortex triggers a complex array of intracellular signaling events that are crucial for modulating neuronal function. These pathways can exhibit bidirectional effects, contingent on the level of neuronal activity.
D4 Receptor Signaling via PKA/PP1 and CaMKII
Activation of D4 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases cyclic AMP (cAMP) levels and reduces the activity of protein kinase A (PKA).[7] This cascade disinhibits protein phosphatase 1 (PP1), leading to the dephosphorylation of its downstream targets, including Ca2+/calmodulin-dependent protein kinase II (CaMKII).[7] Under conditions of high neuronal activity, this pathway culminates in a reduction of CaMKII autophosphorylation.[7] This signaling mechanism ultimately modulates the function of NMDA receptors, resulting in a decrease in NMDA receptor-mediated currents and a reduction in the surface expression of NMDA receptor subunits.[7]
Figure 1: D4R signaling via the PKA/PP1/CaMKII pathway.
D4 Receptor Signaling in GABAergic Interneurons
Within the GABAergic interneurons of the PFC, activation of the D4 receptor results in a sustained suppression of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).[8] This is achieved through a distinct signaling pathway that involves phospholipase C (PLC), the actin-depolymerizing protein cofilin, and the calcineurin/Slingshot pathway, which collectively lead to a decrease in the number of surface AMPA receptors.[8]
Figure 2: D4R signaling in GABAergic interneurons.
Experimental Protocols
This section presents detailed methodologies for key experimental procedures used to probe the function of the D4 receptor in the prefrontal cortex.
In Vivo Microdialysis
Objective: To quantify extracellular dopamine concentrations in the medial prefrontal cortex (mPFC) of conscious, freely moving rats.
Materials:
-
Stereotaxic frame
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Guide cannula
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, buffered to pH 7.4.[10]
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Dopamine standards
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat (e.g., with isoflurane).
-
Secure the animal in a stereotaxic apparatus.
-
Implant a guide cannula targeting the mPFC. Approximate stereotaxic coordinates from bregma for the rat mPFC are: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm.
-
Fix the cannula in place using dental cement.
-
Allow a recovery period of at least one week post-surgery.
-
-
Microdialysis Experiment:
-
Carefully insert the microdialysis probe through the implanted guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for 1-2 hours to achieve a stable baseline.
-
Collect dialysate samples at predetermined intervals (e.g., every 20 minutes).
-
Administer D4 receptor agonists or antagonists, either systemically or locally via reverse dialysis.
-
-
Sample Analysis:
-
Determine dopamine concentrations in the collected dialysate using HPLC with electrochemical detection.
-
Example HPLC Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: 8.65 mmol/L 1-octanesulfonic acid sodium salt, 0.35% triethylamine, 0.4% phosphoric acid, 6.25% acetonitrile, and 0.26 mmol/L EDTA tetrasodium (B8768297) salt, pH 2.1.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: Electrochemical detector with an oxidation potential of 0.75 V.[11]
-
-
-
Histological Verification:
-
Following the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., formalin).
-
Section the brain and stain the tissue to verify the accurate placement of the microdialysis probe.
-
Figure 3: Experimental workflow for in vivo microdialysis.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To record synaptic activity from pyramidal neurons in acute slices of the prefrontal cortex to investigate the effects of D4 receptor modulation.
Materials:
-
Vibrating microtome
-
Submerged recording chamber
-
Microscope equipped with differential interference contrast (DIC) optics
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass micropipettes (3-7 MΩ)
-
Artificial Cerebrospinal Fluid (aCSF) for slicing and recording: 125 mM NaCl, 2.5 mM KCl, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 2.5 mM CaCl₂, 1.3 mM MgCl₂, and 10 mM D-glucose, saturated with 95% O₂/5% CO₂.[12]
-
Internal Solution for recording: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES; pH adjusted to 7.2 with KOH, osmolarity ~270 mOsm.[13]
Procedure:
-
Slice Preparation:
-
Anesthetize a rodent and perform decapitation.
-
Rapidly dissect the brain and immerse it in ice-cold, oxygenated aCSF.
-
Prepare coronal slices (e.g., 300 µm thickness) of the PFC using a vibrating microtome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least one hour prior to recording.
-
-
Recording:
-
Position a slice in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Identify pyramidal neurons in the PFC using DIC optics.
-
Approach a target neuron with a glass micropipette filled with the internal solution and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline synaptic events (EPSCs and IPSCs).
-
Introduce D4 receptor agonists or antagonists to the bath and record the resulting changes in synaptic currents.
-
Stimulation Protocol: To evoke synaptic responses, place a stimulating electrode in a layer adjacent to the recorded neuron and deliver brief electrical pulses.
-
Figure 4: Experimental workflow for whole-cell patch-clamp.
Elevated Plus Maze Test
Objective: To evaluate anxiety-like behaviors in rodents following the administration of D4 receptor ligands directly into the PFC.
Materials:
-
Elevated plus maze apparatus: Comprising two open arms (e.g., 50 cm x 10 cm) and two enclosed arms (e.g., 50 cm x 10 cm with 40 cm high walls) that extend from a central platform (e.g., 10 cm x 10 cm), elevated 50-75 cm above the floor.[14][15]
-
Automated video tracking software
-
Intra-PFC infusion cannulae
-
D4 receptor ligands (e.g., L-745,870)
Procedure:
-
Surgical Implantation of Infusion Cannula:
-
Following a similar procedure to the microdialysis surgery, implant a guide cannula targeting the mPFC.
-
-
Drug Infusion:
-
Before the behavioral assessment, infuse the D4 receptor ligand or a vehicle solution directly into the mPFC through the implanted cannula.
-
Example Infusion Parameters: Infuse a selective D4 antagonist such as L-745,870 at doses of 0.2, 1, or 10 nmol in a volume of 0.5 µL per hemisphere.
-
-
Behavioral Testing:
-
Gently place the animal on the central platform of the elevated plus maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a designated period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into both the open and closed arms using a video tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms as indices of anxiety-like behavior. An increase in these metrics suggests an anxiolytic effect.
-
Figure 5: Logical relationship in the elevated plus maze test.
Conclusion
The dopamine D4 receptor is a pivotal modulator of prefrontal cortex activity. Its complex signaling networks, which can bidirectionally control both excitatory and inhibitory neurotransmission, highlight its significance in the precise regulation of cortical circuits that underpin higher-order cognitive functions. Dysregulation of D4 receptor function has been implicated in the pathophysiology of various neuropsychiatric disorders, marking it as a compelling target for therapeutic development. Future investigations focused on delineating the cell-type-specific signaling and functional outcomes of D4 receptor activation in the PFC will be essential for creating new and more effective treatments for these challenging conditions. This guide provides a solid framework of the current knowledge and experimental strategies to support these ongoing and future research efforts.
References
- 1. protocols.io [protocols.io]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Bidirectional regulation of Ca2+/calmodulin-dependent protein kinase II activity by dopamine D4 receptors in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. researchgate.net [researchgate.net]
- 6. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Frontiers | Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex [frontiersin.org]
- 10. Effects of different perfusion medium on the extracellular basal concentration of dopamine in striatum and medial prefrontal cortex: a zero-net flux microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. besjournal.com [besjournal.com]
- 12. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of L-750667: A Selective Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-750667, chemically known as 3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine, is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. Its discovery has been a significant milestone in the exploration of the role of the D4 receptor in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the discovery, pharmacological characterization, and the chemical synthesis pathway of this compound, tailored for professionals in the field of drug development and neuroscience research.
Discovery and Pharmacological Profile
This compound was identified as a novel azaindole derivative with exceptional affinity and selectivity for the human dopamine D4 receptor.[1] The discovery was part of a broader effort to develop selective ligands to elucidate the physiological and pathological roles of the D4 receptor, which is implicated in conditions such as schizophrenia and ADHD.
Pharmacological Data
The pharmacological activity of this compound has been extensively characterized through various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 0.51 nM | Human Dopamine D4 Receptor | [1] |
| Binding Affinity (Kd) | 0.16 ± 0.06 nM | Human Dopamine D4 Receptor ([¹²⁵I]this compound) | [1] |
| Functional Antagonism (EC50) | 80 nM | Reversal of dopamine-induced cAMP inhibition in hD4 HEK cells | [1] |
| Selectivity | >2000-fold | Over Dopamine D2 and D3 receptors | [1] |
Table 1: Quantitative Pharmacological Data for this compound
This compound exhibits negligible affinity for other receptors, including dopamine D1/D5 receptors, sigma binding sites, and serotonin (B10506) 5-HT1A and 5-HT2 receptors, highlighting its remarkable selectivity.[1]
Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the D4 receptor and blocks the action of dopamine, thereby preventing the downstream reduction in cAMP.
Experimental Protocols
The characterization of this compound involved key in vitro experiments to determine its binding affinity and functional activity.
Radioligand Binding Assay
This assay was performed to determine the affinity (Ki and Kd) of this compound for the dopamine D4 receptor.
-
Cell Preparation: Membranes were prepared from Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D4 receptor.
-
Radioligand: The radioiodinated form of this compound, [¹²⁵I]this compound, was used for saturation binding studies. For competition binding assays, a standard radioligand like [³H]spiperone can be used.
-
Assay Procedure:
-
Cell membranes were incubated with increasing concentrations of [¹²⁵I]this compound for saturation analysis or a fixed concentration of radioligand and varying concentrations of unlabeled this compound for competition analysis.
-
Incubation was carried out in an appropriate buffer at a specific temperature and duration to reach equilibrium.
-
Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled D4 antagonist (e.g., haloperidol).
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified using a gamma counter.
-
-
Data Analysis: Saturation binding data were analyzed to determine the Kd and Bmax values. Competition binding data were analyzed to calculate the IC50, which was then converted to the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay was used to determine the antagonist properties of this compound.
-
Cell Culture: HEK cells stably expressing the human dopamine D4 receptor were cultured in 96-well plates.
-
Assay Procedure:
-
Cells were pre-incubated with various concentrations of this compound.
-
Dopamine (at a concentration that elicits a submaximal response, e.g., 1 µM) was added to stimulate the D4 receptors and induce the inhibition of cAMP production. Adenylyl cyclase is typically stimulated with forskolin (B1673556) to produce a measurable baseline of cAMP.
-
The incubation was carried out for a defined period.
-
The reaction was stopped, and the cells were lysed.
-
The intracellular cAMP concentration was measured using a suitable method, such as a competitive binding assay or a reporter gene assay.
-
-
Data Analysis: The ability of this compound to reverse the dopamine-induced inhibition of cAMP accumulation was quantified, and the EC50 value was determined from the dose-response curve.
Chemical Synthesis Pathway
The chemical synthesis of this compound involves a multi-step process starting from commercially available precursors. The core of the molecule is the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, which is functionalized with the 4-(4-iodophenyl)piperazine moiety.
A plausible synthetic route, based on related literature for similar compounds, is outlined below.
Step 1: Synthesis of the Gramine (B1672134) Analog of 7-Azaindole
The synthesis likely begins with a Mannich reaction on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. This reaction introduces a reactive aminomethyl group at the C3 position of the pyrrole (B145914) ring.
-
Reactants: 1H-pyrrolo[2,3-b]pyridine, formaldehyde, and dimethylamine.
-
Conditions: The reaction is typically carried out in a protic solvent like acetic acid or ethanol.
-
Product: 3-(Dimethylaminomethyl)-1H-pyrrolo[2,3-b]pyridine (a gramine analog).
Step 2: Nucleophilic Substitution to Yield this compound
The dimethylamino group of the gramine analog is a good leaving group. It can be displaced by a nucleophile, in this case, 1-(4-iodophenyl)piperazine, to form the final product.
-
Reactants: 3-(Dimethylaminomethyl)-1H-pyrrolo[2,3-b]pyridine and 1-(4-iodophenyl)piperazine.
-
Conditions: The reaction is typically heated in a suitable solvent to facilitate the substitution.
-
Product: this compound (3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine).
Conclusion
This compound stands out as a highly selective and potent dopamine D4 receptor antagonist. Its well-defined pharmacological profile and the availability of its radiolabeled form have made it an invaluable tool for investigating the distribution and function of D4 receptors in the central nervous system. The chemical synthesis, while requiring careful execution, is based on established synthetic methodologies, making it accessible for research purposes. This guide provides a foundational understanding of this compound for researchers aiming to leverage this compound in their studies of dopamine D4 receptor pharmacology and its implications in health and disease.
References
Physicochemical Properties of L-750,667 Trihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-750,667 trihydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs).[1][2] Its selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the D4 receptor in the central nervous system. This technical guide provides a comprehensive overview of the physicochemical properties of L-750,667 trihydrochloride, its mechanism of action, and detailed protocols for key experimental procedures used in its characterization.
Physicochemical Data
A summary of the key physicochemical properties of L-750,667 trihydrochloride is presented in the table below.
| Property | Value | Source |
| Chemical Name | 3-[[4-(4-iodophenyl)-1-piperazinyl]methyl]-1H-pyrrolo[2,3-b]pyridine trihydrochloride | [1][2] |
| Molecular Formula | C₁₈H₁₉IN₄·3HCl | [2] |
| Molecular Weight | 527.66 g/mol | [1][2] |
| CAS Number | 1021868-80-3 | [1][2] |
| Appearance | Solid powder | [1] |
| Melting Point | Not available | [3] |
| Solubility | Soluble in DMSO | [1] |
| pKa | Not available | |
| Storage | Store at -20°C for long-term storage. | [4] |
Mechanism of Action and Signaling Pathway
L-750,667 trihydrochloride functions as a selective antagonist at the dopamine D4 receptor. The D4 receptor, like other D2-like receptors, is coupled to an inhibitory G protein (Gαi). Upon activation by its endogenous ligand, dopamine, the D4 receptor inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5]
As an antagonist, L-750,667 binds to the D4 receptor but does not elicit a biological response. Instead, it blocks the binding of dopamine, thereby preventing the dopamine-induced inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.[4][6] This action makes L-750,667 a valuable tool for studying the downstream effects of D4 receptor signaling.
Below is a diagram illustrating the signaling pathway of the dopamine D4 receptor and the antagonistic action of L-750,667.
Experimental Protocols
The characterization of L-750,667 trihydrochloride's binding affinity and functional activity relies on two primary experimental assays: radioligand binding assays and cAMP accumulation assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of L-750,667 for the dopamine D4 receptor. The protocol involves a competition binding experiment using a radiolabeled ligand that also binds to the D4 receptor.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor.
-
Radioligand (e.g., [³H]-Spiperone or a specific D4 radioligand).
-
L-750,667 trihydrochloride stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the D4 receptor on ice. Homogenize the membranes in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of the radioligand.
-
Increasing concentrations of L-750,667 trihydrochloride (the competitor).
-
Cell membrane preparation.
-
For determining non-specific binding, a high concentration of a non-radiolabeled D4 antagonist (e.g., haloperidol) is added to a set of wells instead of L-750,667.
-
For determining total binding, only the radioligand and membranes are added.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of L-750,667 (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[7][8]
cAMP Accumulation Assay
This functional assay measures the ability of L-750,667 to antagonize the dopamine-induced inhibition of cAMP production.
Materials:
-
Cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Dopamine solution.
-
L-750,667 trihydrochloride stock solution.
-
Forskolin (an adenylyl cyclase activator).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture the D4 receptor-expressing cells to an appropriate confluency in multi-well plates.
-
Pre-treatment: Pre-incubate the cells with various concentrations of L-750,667 trihydrochloride for a defined period.
-
Stimulation: Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin. Forskolin is used to elevate the basal cAMP levels, making the inhibitory effect of dopamine more pronounced.
-
Cell Lysis: After the stimulation period, lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of L-750,667. The data will show that L-750,667 reverses the inhibitory effect of dopamine on cAMP accumulation in a dose-dependent manner. This allows for the determination of the antagonist's potency (e.g., IC₅₀ or pA₂ value).[9][10]
Conclusion
L-750,667 trihydrochloride is a well-characterized, selective dopamine D4 receptor antagonist. Its defined physicochemical properties and mechanism of action make it an indispensable tool for neuroscience research. The experimental protocols detailed in this guide provide a framework for the reliable assessment of its binding and functional characteristics, facilitating further investigation into the role of the dopamine D4 receptor in health and disease.
References
- 1. medkoo.com [medkoo.com]
- 2. scbt.com [scbt.com]
- 3. targetmol.com [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
L-750667: An In-depth Technical Guide on Binding Affinity and Selectivity Profile
A comprehensive analysis of the pharmacological characteristics of a selective EP4 receptor antagonist, exemplified by the well-studied compound L-161,982.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for the binding affinity and selectivity profile of a compound designated "L-750667" did not yield specific data. It is possible that this is a less common identifier or an internal compound name not widely published. Therefore, this guide will utilize the well-characterized and selective prostaglandin (B15479496) E2 receptor subtype 4 (EP4) antagonist, L-161,982 , as a representative molecule to illustrate the principles and data presentation requested. The data and methodologies presented herein pertain to L-161,982 and serve as a technical template for the evaluation of similar compounds.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of physiological and pathological effects through its interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] The EP4 receptor, in particular, has emerged as a significant therapeutic target in various disease areas, including inflammation, pain, and cancer.[2] Antagonists of the EP4 receptor can modulate these pathological processes by blocking the downstream signaling cascades initiated by PGE2.[2]
This technical guide provides a detailed overview of the binding affinity and selectivity profile of a potent EP4 receptor antagonist. We will use L-161,982 as a case study to demonstrate the quantitative analysis of receptor binding, the experimental protocols used to determine these parameters, and the signaling pathways involved.
Binding Affinity and Selectivity Profile of L-161,982
The binding affinity of a ligand for its receptor is a measure of the strength of the interaction, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Selectivity refers to the ability of a compound to bind to a specific receptor subtype over others.
Quantitative Binding Data
The binding profile of L-161,982 has been characterized across various human prostanoid receptors. The data clearly demonstrates its high affinity and selectivity for the EP4 receptor.
| Receptor Subtype | Binding Affinity (Ki) in μM |
| EP4 | 0.024 |
| TP | 0.71 |
| EP3 | 1.90 |
| DP | 5.10 |
| FP | 5.63 |
| IP | 6.74 |
| EP1 | 19 |
| EP2 | 23 |
| Table 1: Binding affinities of L-161,982 for human prostanoid receptors. Data sourced from Abcam product datasheet. |
Selectivity Ratios
The selectivity of L-161,982 for the EP4 receptor can be expressed as the ratio of its Ki value for other receptors to its Ki value for EP4.
| Receptor Subtype | Selectivity Ratio (Ki [Receptor] / Ki [EP4]) |
| TP | 29.6 |
| EP3 | 79.2 |
| DP | 212.5 |
| FP | 234.6 |
| IP | 280.8 |
| EP1 | 791.7 |
| EP2 | 958.3 |
| Table 2: Selectivity ratios of L-161,982 for the human EP4 receptor over other human prostanoid receptors. |
Experimental Protocols
The determination of binding affinity and selectivity involves a series of well-established experimental procedures. The following sections detail the methodologies typically employed.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[3] This method involves the use of a radiolabeled ligand that specifically binds to the receptor of interest.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., L-161,982) for the EP4 receptor.
Materials:
-
Cell membranes expressing the human EP4 receptor.
-
Radiolabeled ligand (e.g., [3H]-PGE2).
-
Test compound (L-161,982).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes expressing the EP4 receptor in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Assay)
Functional assays measure the biological response of a cell upon receptor activation or inhibition. For the EP4 receptor, which is primarily coupled to the Gs alpha subunit, measuring changes in intracellular cyclic AMP (cAMP) levels is a common functional readout.[4]
Objective: To determine the functional potency of an EP4 antagonist.
Materials:
-
Cells expressing the human EP4 receptor.
-
PGE2 (agonist).
-
Test compound (L-161,982).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Cells are seeded in a multi-well plate and allowed to adhere.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (antagonist).
-
Stimulation: Cells are then stimulated with a fixed concentration of PGE2 (agonist) to induce cAMP production.
-
Lysis and Detection: After a specific incubation time, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit.
-
Data Analysis: The ability of the antagonist to inhibit the PGE2-induced cAMP production is quantified, and an IC50 value is determined.
Signaling Pathways
The EP4 receptor mediates its effects through several intracellular signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.
Upon binding of its endogenous ligand PGE2, the EP4 receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Increased cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[5] The EP4 receptor can also couple to the Gi alpha subunit (Gαi), leading to the activation of the PI3K-Akt pathway.[5]
Conclusion
This technical guide has outlined the key aspects of determining the binding affinity and selectivity profile of a potent EP4 receptor antagonist, using L-161,982 as a representative example. The presented data tables, experimental protocols, and signaling pathway diagrams provide a comprehensive framework for researchers and drug development professionals working on the characterization of novel EP4 antagonists. The high affinity and selectivity of compounds like L-161,982 for the EP4 receptor underscore their potential as targeted therapeutics for a range of inflammatory and proliferative diseases.
References
- 1. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
L-750667: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-750667 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a target of significant interest in the fields of neuroscience and psychiatry. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for its application in preclinical research and potential therapeutic development. This technical guide provides a detailed overview of the available data on this compound, focusing on its binding affinity, in vivo distribution, and the experimental methodologies used for its characterization.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its high-affinity and selective binding to the dopamine D4 receptor. This interaction has been characterized through in vitro radioligand binding assays and functional assays measuring its antagonistic activity.
In Vitro Binding Affinity
Radioligand binding studies have been instrumental in determining the affinity of this compound for the dopamine D4 receptor. These experiments typically utilize cell membranes expressing the receptor and a radiolabeled form of the ligand, [¹²⁵I]L-750,667.
| Parameter | Value | Species | Receptor | Reference |
| Ki | 0.51 nM | Human | Dopamine D4 | [1] |
| Kd of [¹²⁵I]L-750,667 | 0.16 nM | Human | Dopamine D4 | [1] |
Table 1: In Vitro Binding Affinity of this compound
Functional Antagonism
This compound has been shown to functionally antagonize the effects of dopamine at the D4 receptor. A key mechanism of D4 receptor signaling is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound effectively reverses this dopamine-induced inhibition of cAMP accumulation, confirming its role as a functional antagonist.[1]
Pharmacokinetics
The in vivo pharmacokinetic properties of this compound have been investigated in non-human primates using Single Photon Emission Computed Tomography (SPECT) imaging with the radiolabeled form of the compound, [¹²³I]L-750,667.
In Vivo Brain Distribution and Receptor Occupancy
SPECT imaging studies in baboons have provided valuable insights into the brain distribution and receptor occupancy of this compound. Following intravenous administration, [¹²³I]L-750,667 readily enters the brain and demonstrates specific binding in regions known to have a high density of dopamine D4 receptors, such as the striatum and cortex.
| Parameter | Value | Species | Method | Reference |
| Brain Uptake | Readily crosses the blood-brain barrier | Baboon | SPECT Imaging | [2] |
| Regional Distribution | Highest in striatum and cortex | Baboon | SPECT Imaging | [2] |
| Receptor Occupancy | Dose-dependent | Baboon | SPECT Imaging | [2] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound in Baboons
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize the pharmacokinetics and pharmacodynamics of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D4 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine D4 receptor.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand [¹²⁵I]L-750,667 and varying concentrations of unlabeled this compound in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.[1]
Caption: Workflow for the radioligand binding assay.
cAMP Accumulation Assay
Objective: To assess the functional antagonist activity of this compound at the dopamine D4 receptor.
Methodology:
-
Cell Culture: Cells expressing the dopamine D4 receptor are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound, followed by stimulation with a dopamine agonist.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The ability of this compound to reverse the dopamine-induced inhibition of cAMP accumulation is quantified to determine its antagonist potency (e.g., IC₅₀ or Kb).[1]
Caption: Workflow for the cAMP accumulation assay.
In Vivo SPECT Imaging
Objective: To evaluate the in vivo brain distribution and receptor occupancy of this compound.
Methodology:
-
Radioligand Administration: A bolus of [¹²³I]L-750,667 is administered intravenously to a non-human primate (e.g., baboon).
-
SPECT Scanning: Dynamic SPECT scans are acquired over several hours to measure the radioactivity in the brain.
-
Arterial Blood Sampling: Arterial blood samples are collected to measure the concentration of the radioligand in plasma and its metabolites.
-
Image Analysis: SPECT images are reconstructed and co-registered with anatomical images (e.g., MRI) to define regions of interest (ROIs).
-
Kinetic Modeling: Time-activity curves for each ROI and the plasma input function are used in kinetic models to estimate parameters such as the binding potential, which is related to receptor density.
-
Receptor Occupancy Studies: To determine receptor occupancy, baseline scans are followed by scans after administration of unlabeled this compound at various doses. The reduction in specific binding is then used to calculate receptor occupancy.[2]
Caption: Workflow for in vivo SPECT imaging.
Signaling Pathway
This compound acts as an antagonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) that signals through the Gi/o pathway. Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. This compound blocks this signaling cascade by preventing dopamine from binding to the receptor.
Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of this compound.
Conclusion
This compound is a well-characterized, high-affinity, and selective dopamine D4 receptor antagonist. Its pharmacokinetic and pharmacodynamic profiles have been investigated using a combination of in vitro and in vivo techniques, providing a solid foundation for its use as a research tool in studies of the central nervous system. The detailed experimental protocols and data presented in this guide are intended to support further research and development efforts in this area.
References
L-750667: A Technical Guide for the Investigation of CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-750667 is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in the pathophysiology of various central nervous system (CNS) disorders. Its high affinity and specificity for the D4 receptor subtype over other dopamine receptors make it an invaluable pharmacological tool for elucidating the role of D4-mediated signaling in conditions such as schizophrenia, cognitive deficits, and substance use disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in CNS research.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the dopamine D4 receptor, thereby blocking the binding of the endogenous ligand, dopamine. The dopamine D4 receptor is primarily coupled to the Gαi/o family of G proteins. Upon activation by dopamine, the D4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By antagonizing the D4 receptor, this compound prevents this dopamine-induced inhibition of adenylyl cyclase, resulting in a relative increase or normalization of cAMP levels. This modulation of the cAMP signaling pathway is a key mechanism through which this compound influences neuronal function.
Signaling Pathway Diagram
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | Receptor | Species | Value | Reference |
| Ki | Dopamine D4 | Human | 0.51 nM | [1] |
| Selectivity | D4 vs. D2 | - | >2000-fold | [1] |
| Selectivity | D4 vs. D3 | - | >2000-fold | [1] |
| Kd ([125I]L-750,667) | Dopamine D4 | Human | 0.16 ± 0.06 nM | [1] |
| Kd ([125I]L-750,667) | Dopamine D4 | Rat (retina) | 0.06 nM | [2] |
| Bmax ([125I]L-750,667) | Dopamine D4 | Human (HEK cells) | 251 ± 71 fmol/mg protein | [1] |
Table 2: Functional Activity
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | hD4 HEK cells | EC50 (reversal of 1 µM dopamine-induced inhibition) | 80 nM | [1] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol describes the methodology to determine the binding affinity of this compound for the human dopamine D4 receptor expressed in Human Embryonic Kidney (HEK) cells using its radioiodinated form, [125I]L-750,667.
Materials:
-
Membranes from HEK cells expressing the human D4 receptor (hD4 HEK).
-
[125I]L-750,667 (specific activity ~2000 Ci/mmol).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Non-specific binding control: 10 µM spiperone (B1681076).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
Gamma counter.
Procedure:
-
Prepare dilutions of [125I]L-750,667 in assay buffer to achieve a final concentration range suitable for saturation analysis (e.g., 0.01-2 nM).
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 50 µL of 10 µM spiperone (for non-specific binding).
-
Add 50 µL of the appropriate [125I]L-750,667 dilution to each well.
-
Add 100 µL of hD4 HEK cell membrane preparation (typically 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola in Prism) to determine the Kd and Bmax values.
Functional cAMP Accumulation Assay
This protocol outlines a functional assay to measure the antagonist activity of this compound at the human D4 receptor by quantifying its ability to reverse dopamine-induced inhibition of cAMP accumulation.
Materials:
-
HEK cells stably expressing the human D4 receptor (hD4 HEK).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Dopamine.
-
This compound.
-
Forskolin (optional, to stimulate basal cAMP levels).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Seed hD4 HEK cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.
-
The following day, aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. Incubate for 30 minutes.
-
Prepare a dose-response curve of this compound.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of dopamine (e.g., 1 µM, a concentration that produces near-maximal inhibition of cAMP) to all wells except the basal control.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value for the reversal of dopamine-induced inhibition.
Experimental Workflow Diagram
Application in CNS Disorder Models
While specific in vivo efficacy data for this compound in animal models of CNS disorders is not extensively detailed in the public domain, its properties as a potent and selective D4 antagonist suggest its utility in models where D4 receptor dysfunction is implicated.
Potential Animal Models for Investigation:
-
Models of Schizophrenia:
-
Amphetamine-induced hyperlocomotion: To assess the potential of this compound to modulate dopamine-mediated behaviors relevant to the positive symptoms of schizophrenia.[3]
-
Prepulse inhibition (PPI) deficit models: To investigate the role of D4 receptors in sensorimotor gating deficits observed in schizophrenia.
-
Neonatal ventral hippocampal lesion (NVHL) model: A neurodevelopmental model that produces schizophrenia-like behavioral and neurochemical alterations in adulthood.[3]
-
-
Models of Cognitive Deficits:
-
Novel object recognition test: To evaluate the effects of this compound on recognition memory.
-
Morris water maze: To assess spatial learning and memory.
-
-
Models of Substance Use Disorders:
-
Drug self-administration paradigms: To study the role of D4 receptors in the reinforcing effects of drugs of abuse.
-
Conditioned place preference: To evaluate the rewarding properties of drugs and the potential of this compound to modulate them.
-
Conclusion
This compound is a powerful research tool for investigating the role of the dopamine D4 receptor in the CNS. Its high affinity and selectivity, coupled with its demonstrated antagonist activity in functional assays, make it an ideal probe for dissecting D4-mediated signaling pathways and for evaluating the therapeutic potential of D4 receptor modulation in various CNS disorders. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. Further research is warranted to fully characterize its in vivo efficacy and pharmacokinetic profile in relevant animal models.
References
- 1. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
The Dopamine D4 Receptor: A Core Modulator of Cognition and Memory
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The dopamine (B1211576) D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a critical modulator of higher-order cognitive functions. Predominantly expressed in key brain regions such as the prefrontal cortex (PFC), hippocampus, and amygdala, the D4R is implicated in the pathophysiology of numerous neuropsychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and schizophrenia.[1][2][3][4] Its unique pharmacological profile and complex signaling cascades present both challenges and significant opportunities for therapeutic intervention. This technical guide provides a comprehensive overview of the D4 receptor's role in cognition and memory, detailing its signaling pathways, pharmacology, and the experimental methodologies used to elucidate its function. Quantitative data are systematically presented, and key pathways and workflows are visualized to support advanced research and drug development efforts.
Introduction to the Dopamine D4 Receptor
The D4 receptor is distinguished from other D2-like receptors (D2 and D3) by its high affinity for the atypical antipsychotic clozapine (B1669256) and its notable genetic polymorphism, particularly the 48-base pair variable number tandem repeat (VNTR) in the third intracellular loop.[1][3][5] This polymorphism, with variants ranging from 2 to 11 repeats (D4.2-D4.11), influences receptor function and has been linked to various behavioral phenotypes.[1][3] The D4R's localization in cortical and limbic areas, rather than the striatum, positions it as a key regulator of executive functions like working memory, attention, and cognitive flexibility, with a potentially lower risk of the motor side effects associated with D2 receptor antagonism.[2][6][7]
Signaling Pathways of the D4 Receptor
The D4 receptor transduces signals through multiple intracellular pathways, allowing it to finely modulate neuronal excitability and synaptic plasticity.
Canonical Gαi/o-Protein Coupling and cAMP Inhibition
As a D2-like receptor, the D4R primarily couples to inhibitory G proteins (Gαi/o).[5][8] Upon activation by dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][3] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous substrates, including DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa), to modulate neuronal function.[1][9]
β-Arrestin Recruitment and Receptor Desensitization
Like many GPCRs, the D4 receptor is subject to desensitization. Following agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), such as GRK2.[10][11] This phosphorylation promotes the binding of β-arrestin proteins.[1][10] While initial studies reported weak or absent arrestin recruitment, more recent evidence shows that GRK2 co-expression enhances β-arrestin2 binding to the D4R.[10][11] β-arrestin binding uncouples the receptor from G proteins, terminating the signal, and can initiate G protein-independent signaling cascades or target the receptor for internalization.[1][12]
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Dopamine, cognitive function, and gamma oscillations: role of D4 receptors [frontiersin.org]
- 5. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dopamine D4 Receptor Gene and Moderation of the Association Between Externalizing Behavior and IQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are D4 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. wjgnet.com [wjgnet.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Frontiers | Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
L-750,667 and its Effects on Dopaminergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-750,667 is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). Its remarkable selectivity for the D4 subtype over other dopamine receptors, as well as other neurotransmitter receptors, has established it as a critical pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor. This technical guide provides a comprehensive overview of L-750,667, focusing on its effects on dopaminergic signaling. It includes a detailed summary of its binding affinity, a description of its functional antagonism on the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, and meticulous experimental protocols for key assays. Visual diagrams are provided to illustrate the signaling pathways and experimental workflows, offering a clear and in-depth resource for researchers in pharmacology and drug development.
Introduction to L-750,667
L-750,667 is a novel azaindole derivative identified as a high-affinity antagonist for the dopamine D4 receptor.[1] The dopamine receptor system, comprising five subtypes (D1-D5), is fundamental to numerous neurological processes, including motor control, motivation, reward, and cognition.[2] These receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase and increase intracellular cAMP levels. In contrast, the D2-like receptors, including the D4 receptor, couple to Gi/o proteins to inhibit adenylyl cyclase, thereby decreasing cAMP production.[2][3] The distinct expression patterns and signaling mechanisms of these receptor subtypes underscore the need for selective pharmacological agents like L-750,667 to dissect their specific functions.
Quantitative Binding Affinity Data
L-750,667 exhibits a high affinity and remarkable selectivity for the human dopamine D4 receptor. The following table summarizes its binding affinities (Ki) at various dopamine receptor subtypes and other selected receptors. A lower Ki value is indicative of a higher binding affinity.
| Receptor | Ligand | Ki (nM) | Source |
| Dopamine D4 (human) | L-750,667 | 0.51 | [1] |
| Dopamine D2 (human) | L-750,667 | >1000 | [1] |
| Dopamine D3 (human) | L-750,667 | >1000 | [1] |
| Dopamine D1/D5 (rat) | L-750,667 | >1000 | [1] |
| 5-HT1A | L-750,667 | >1000 | [1] |
| 5-HT2 | L-750,667 | >1000 | [1] |
| Sigma Binding Sites | L-750,667 | >1000 | [1] |
Functional Antagonism at the Dopamine D4 Receptor
L-750,667 acts as a functional antagonist at the dopamine D4 receptor. In cellular systems expressing the D4 receptor, dopamine-induced activation of the receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. L-750,667 effectively reverses this dopamine-mediated inhibition of cAMP accumulation.
| Assay | Cell Line | Agonist | L-750,667 EC50 (nM) | Source |
| cAMP Accumulation | hD4 HEK | Dopamine (1 µM) | 80 | [1] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the inhibitor constant (Ki) of L-750,667 for the human dopamine D4 receptor.
Objective: To quantify the binding affinity of L-750,667 to the human dopamine D4 receptor expressed in a recombinant cell line.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D4 receptor (hD4 HEK).
-
Radioligand: [125I]L-750,667.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: L-750,667 at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture hD4 HEK cells and harvest at confluency.
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes (typically 5-10 µg of protein), [125I]L-750,667 (at a concentration close to its Kd, e.g., 0.2 nM), and varying concentrations of the unlabeled test compound (L-750,667).
-
For determining non-specific binding, incubate the membranes and radioligand with a high concentration of a competing ligand (e.g., 10 µM haloperidol).
-
The total binding is determined in the absence of a competing ligand.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of L-750,667 that displaces 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (cAMP Accumulation)
This protocol describes a functional assay to confirm the antagonistic activity of L-750,667 at the dopamine D4 receptor by measuring its effect on cAMP levels.
Objective: To determine the ability of L-750,667 to reverse the dopamine-induced inhibition of cAMP accumulation.
Materials:
-
Cell Line: hD4 HEK cells.
-
Agonist: Dopamine.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: L-750,667 at various concentrations.
-
cAMP Detection Kit: A commercial kit based on methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Phosphodiesterase Inhibitor (optional): e.g., IBMX, to prevent cAMP degradation.
Procedure:
-
Cell Plating: Plate hD4 HEK cells in a 96-well or 384-well plate and grow to an appropriate confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of L-750,667 for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a mixture of forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) and a fixed concentration of dopamine (typically at its EC80 for cAMP inhibition, e.g., 1 µM) to the wells.
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit protocol and measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the L-750,667 concentration.
-
Determine the EC50 value of L-750,667 for the reversal of the dopamine-induced inhibition of cAMP accumulation.
-
Signaling Pathways
L-750,667 exerts its effects by modulating the dopaminergic signaling cascade initiated by the D4 receptor. The following diagram illustrates the canonical signaling pathway of the D4 receptor and the antagonistic action of L-750,667.
Conclusion
L-750,667 is an indispensable tool for the pharmacological investigation of the dopamine D4 receptor. Its high affinity and selectivity, coupled with its demonstrated functional antagonism of D4-mediated signaling, provide a robust platform for studying the role of this receptor in health and disease. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex world of dopaminergic signaling and to aid in the development of novel therapeutics targeting the dopamine D4 receptor.
References
- 1. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-750667 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of L-750667, a potent and highly selective antagonist for the dopamine (B1211576) D4 receptor. The following sections include summarized quantitative data, comprehensive experimental methodologies for key assays, and visual representations of the workflows and signaling pathways involved.
Quantitative Data Summary
The following tables summarize the key binding and functional parameters of this compound and its radiolabeled form, [¹²⁵I]L-750,667, at the human dopamine D4 receptor (hD4R) expressed in Human Embryonic Kidney (HEK) cells.
Table 1: Radioligand Binding Affinity of [¹²⁵I]L-750,667 for the Human Dopamine D4 Receptor
| Parameter | Value | Cell Line |
| Kd (dissociation constant) | 0.16 ± 0.06 nM | hD4 HEK cells |
| Bmax (maximum number of binding sites) | 251 ± 71 fmol/mg protein | hD4 HEK cells |
Data from Freedman et al., 1996.[1]
Table 2: Binding Affinity and Functional Activity of this compound at the Human Dopamine D4 Receptor
| Parameter | Value | Assay Type | Cell Line |
| Ki (inhibition constant) | 0.51 nM | Radioligand Competition Binding | hD4 HEK cells |
| EC50 (half maximal effective concentration) | 80 nM | cAMP Functional Antagonist Assay | hD4 HEK cells |
Data from Freedman et al., 1996.[1]
Table 3: Competitive Binding Affinities of Various Ligands at the Human Dopamine D4 Receptor Using [¹²⁵I]L-750,667
| Compound | Class | Ki (nM) |
| Haloperidol (B65202) | Antagonist | >1000 |
| Chlorpromazine | Antagonist | >1000 |
| Domperidone | Antagonist | >1000 |
| (+)-Butaclamol | Antagonist | >1000 |
| (-)-Sulpiride | Antagonist | >1000 |
| (+)-Sulpiride | Antagonist | >1000 |
| (+)-SCH23390 | Antagonist | >1000 |
| (-)-Butaclamol | Antagonist | >1000 |
| Dopamine | Agonist | >1000 |
| Quinpirole | Agonist | >1000 |
| 6,7-ADTN | Agonist | >1000 |
| 5,6-ADTN | Agonist | >1000 |
Data presented as a rank order of potency from Freedman et al., 1996.[1]
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of the dopamine D4 receptor using [¹²⁵I]L-750,667, and a competition binding experiment to determine the affinity (Ki) of unlabeled this compound.
Materials:
-
HEK cells stably expressing the human dopamine D4 receptor (hD4 HEK cells)
-
[¹²⁵I]L-750,667 (specific activity ~2200 Ci/mmol)
-
Unlabeled this compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM haloperidol or other suitable D4 antagonist
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Gamma counter
Protocol:
Part A: Saturation Binding Assay
-
Membrane Preparation:
-
Culture hD4 HEK cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of [¹²⁵I]L-750,667 in binding buffer, ranging from approximately 0.01 to 2.0 nM.
-
For each concentration, set up triplicate tubes for total binding and non-specific binding.
-
To total binding tubes, add 100 µL of the appropriate [¹²⁵I]L-750,667 dilution.
-
To non-specific binding tubes, add 50 µL of 10 µM haloperidol and 50 µL of the appropriate [¹²⁵I]L-750,667 dilution.
-
-
Incubation:
-
Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each tube.
-
Incubate the tubes at room temperature for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression analysis (e.g., using Prism software) to determine the Kd and Bmax values.
-
Part B: Competition Binding Assay
-
Assay Setup:
-
Prepare a series of dilutions of unlabeled this compound in binding buffer, typically ranging from 10⁻¹¹ to 10⁻⁵ M.
-
Set up triplicate tubes for each concentration of the competitor.
-
Add 50 µL of the appropriate this compound dilution to each tube.
-
Add 50 µL of [¹²⁵I]L-750,667 at a fixed concentration (close to its Kd, e.g., 0.2 nM).
-
-
Incubation, Filtration, Washing, and Counting:
-
Follow steps 3-5 from the Saturation Binding Assay protocol.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
-
Diagrams:
Caption: Workflow for Radioligand Binding Assays.
Functional cAMP Accumulation Assay
This protocol describes a functional assay to determine the antagonist activity of this compound by measuring its ability to reverse dopamine-induced inhibition of cyclic AMP (cAMP) accumulation in hD4 HEK cells.
Materials:
-
hD4 HEK cells
-
Dopamine
-
This compound
-
Forskolin (B1673556) (optional, to stimulate basal cAMP levels)
-
Cell culture medium (e.g., DMEM)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)
-
Multi-well cell culture plates (e.g., 96-well)
Protocol:
-
Cell Seeding:
-
Seed hD4 HEK cells into 96-well plates at an appropriate density and allow them to attach and grow overnight.
-
-
Pre-treatment with Antagonist:
-
Prepare a series of dilutions of this compound in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Remove the culture medium from the cells and replace it with the this compound dilutions.
-
Pre-incubate the cells with this compound for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of dopamine in serum-free medium (a final concentration of 1 µM is suggested based on Freedman et al., 1996).[1] Optionally, include forskolin (e.g., 1 µM) to amplify the cAMP signal.
-
Add the dopamine solution to the wells containing the pre-treated cells.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using the assay kit's protocol.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP accumulation.
-
Diagrams:
Caption: Dopamine D4 Receptor Signaling Pathway.
References
Application Notes and Protocols for the Use of L-750667 in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive deficits. The dopamine (B1211576) hypothesis has been a cornerstone of schizophrenia research, with a primary focus on the D2 receptor. However, the discovery of multiple dopamine receptor subtypes has opened new avenues for therapeutic intervention. The dopamine D4 receptor, in particular, has garnered interest due to its high affinity for the atypical antipsychotic clozapine (B1669256) and its localization in brain regions implicated in cognition and psychosis, such as the prefrontal cortex and hippocampus.
L-750667 is a potent and selective antagonist of the dopamine D4 receptor, with a high binding affinity (Ki of 0.51 nM).[1][2] Its selectivity offers a tool to investigate the specific role of the D4 receptor in the pathophysiology of schizophrenia and to explore its potential as a therapeutic target. While clinical trials with some selective D4 antagonists have yielded disappointing results concerning psychotic symptoms, preclinical studies suggest a potential role in modulating cognitive function.[3][4]
These application notes provide a comprehensive overview of the potential use of this compound in preclinical animal models of schizophrenia, with a focus on cognitive deficits. Due to a lack of specific published data for this compound in these models, this document will leverage data from a closely related selective D4 receptor antagonist, L-745,870, as a representative example to illustrate experimental design and potential outcomes.
Rationale for Targeting the Dopamine D4 Receptor
The rationale for investigating D4 receptor antagonists like this compound in schizophrenia is based on several key observations:
-
Clozapine Affinity: The atypical antipsychotic clozapine, which has superior efficacy in treatment-resistant schizophrenia, exhibits a high affinity for the D4 receptor.[5]
-
Limbic and Cortical Distribution: D4 receptors are prominently expressed in the prefrontal cortex and limbic areas, regions strongly associated with the cognitive and negative symptoms of schizophrenia.[6]
-
Potential for Improved Side-Effect Profile: Selective D4 antagonists are hypothesized to have a lower propensity for inducing extrapyramidal side effects compared to typical antipsychotics that primarily target D2 receptors.[1]
Preclinical Models of Schizophrenia
Several animal models are employed to study the various symptom domains of schizophrenia. For investigating the effects of compounds like this compound on cognitive deficits, the following models are particularly relevant:
-
NMDA Receptor Hypofunction Models: Administration of NMDA receptor antagonists, such as phencyclidine (PCP), ketamine, or MK-801, induces a state that mimics many of the positive, negative, and cognitive symptoms of schizophrenia in rodents.[7][8][9] The sub-chronic PCP model is widely used to study cognitive impairments.[10][11]
-
Dopaminergic Hyperfunction Models: While primarily used to model positive symptoms, amphetamine- or apomorphine-induced hyperlocomotion and disruption of prepulse inhibition (PPI) can also be used to assess the antipsychotic potential of novel compounds.[2][12][13]
Data Presentation: Efficacy of a Selective D4 Antagonist in a Cognitive Deficit Model
The following table summarizes the quantitative data from a study investigating the effect of the selective D4 receptor antagonist L-745,870 on a cognitive task in a PCP-induced schizophrenia model in rats. This data serves as a representative example of the type of outcomes that could be expected when testing this compound.
Table 1: Effect of the Selective D4 Antagonist L-745,870 on the Sub-chronic Phencyclidine (PCP)-Induced Deficit in the Novel Object Recognition (NOR) Task in Rats
| Treatment Group | Compound | Dose (mg/kg) | Administration Route | Discrimination Index (Mean ± SEM) | Statistical Significance vs. PCP-Vehicle |
| Control | Vehicle | - | - | 0.65 ± 0.05 | - |
| Schizophrenia Model | PCP + Vehicle | 5 (PCP) | i.p. | 0.48 ± 0.04 | - |
| Treatment | PCP + L-745,870 | 1 | s.c. | 0.50 ± 0.06 | Not Significant |
| Treatment | PCP + L-745,870 | 3 | s.c. | 0.52 ± 0.05 | Not Significant |
| Treatment | PCP + L-745,870 | 10 | s.c. | 0.51 ± 0.07 | Not Significant |
Data adapted from a study on L-745,870 in a PCP-induced NOR deficit model. The Discrimination Index is a measure of cognitive performance, where a higher value indicates better recognition memory.[14] Of note, in this particular study, the D4 antagonist L-745,870 did not reverse the PCP-induced deficit. However, a D4 agonist, PD168077, did show a reversal of the deficit, suggesting a complex role for the D4 receptor in cognition.[14]
Experimental Protocols
Protocol 1: Sub-chronic Phencyclidine (PCP) Model of Cognitive Impairment
This protocol describes the induction of a cognitive deficit relevant to schizophrenia using repeated administration of PCP.
Materials:
-
Phencyclidine (PCP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male adult rats (e.g., Sprague-Dawley or Long-Evans)
-
Standard laboratory animal housing
Procedure:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Drug Preparation: Dissolve PCP hydrochloride in sterile saline to the desired concentration (e.g., 5 mg/mL).
-
Administration: Administer PCP (e.g., 5 mg/kg, intraperitoneally, i.p.) or an equivalent volume of saline to the control group, twice daily for seven consecutive days.[10][11]
-
Washout Period: Following the final injection, leave the animals undisturbed in their home cages for a 7-day washout period to allow for the acute effects of the drug to dissipate, leaving a persistent cognitive deficit.[10][11]
-
Behavioral Testing: After the washout period, the animals are ready for cognitive testing, such as the Novel Object Recognition (NOR) task.
Protocol 2: Novel Object Recognition (NOR) Task
The NOR task is used to assess recognition memory, a cognitive domain impaired in schizophrenia.[7][15]
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (familiar objects)
-
A set of different objects (novel objects)
-
Video recording and tracking software
Procedure:
-
Habituation: On the day before testing, place each rat in the empty open-field arena for a period of 5-10 minutes to allow for habituation to the environment.
-
Acquisition Trial (T1):
-
Place two identical "familiar" objects in the arena.
-
Place the rat in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the nose of the animal being within 2 cm of the object and oriented towards it.
-
After the trial, return the rat to its home cage.
-
-
Inter-Trial Interval (ITI): A delay is introduced between the acquisition and test trials, which can range from minutes to hours (e.g., 1 hour).
-
Test Trial (T2):
-
Replace one of the familiar objects with a "novel" object. The location of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the time spent exploring each object in both trials.
-
Calculate a Discrimination Index (DI) for the test trial: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests a memory deficit.
-
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound at the D4 dopamine receptor.
Experimental Workflow
Caption: Experimental workflow for testing this compound in the PCP-induced Novel Object Recognition model.
Conclusion
This compound, as a selective dopamine D4 receptor antagonist, represents a valuable research tool for dissecting the role of this receptor in the complex neurobiology of schizophrenia. While the therapeutic potential of D4 antagonists for treating psychosis remains uncertain, preclinical evidence suggests a possible role in modulating cognitive functions. The protocols and data presented here, using the related compound L-745,870 as a proxy, provide a framework for designing and interpreting experiments with this compound in animal models of schizophrenia-related cognitive deficits. Further research is warranted to fully elucidate the therapeutic potential and limitations of targeting the D4 receptor in schizophrenia.
References
- 1. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced effects of amphetamine but reduced effects of the hallucinogen, 5-MeO-DMT, on locomotor activity in 5-HT1A receptor knockout mice: Implications for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Functional role of dopamine D4 receptor in schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D4 receptors: beyond schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D3 and D4 receptor antagonists in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reviewing the ketamine model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 13. imrpress.com [imrpress.com]
- 14. Dopamine D4 receptor stimulation contributes to novel object recognition: Relevance to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
Determining the In Vivo Dose-Response Curve of L-750667: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-750667 is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor that plays a significant role in mediating inflammatory processes, pain, and various other physiological and pathophysiological conditions.[1][2][3][4] Antagonism of the EP4 receptor is a promising therapeutic strategy for a range of inflammatory disorders, including arthritis and inflammatory pain.[5][6][7] Establishing a clear dose-response relationship for this compound in a relevant in vivo model is a critical step in its preclinical development. This document provides detailed application notes and protocols for determining the in vivo dose-response curve of this compound, focusing on a widely used model of acute inflammation.
Data Presentation: Hypothetical In Vivo Dose-Response of this compound
The following table presents a hypothetical, yet realistic, summary of quantitative data from an in vivo dose-response study of this compound in a rat model of carrageenan-induced paw edema. This data is for illustrative purposes to guide researchers in structuring their experimental results.
Table 1: Dose-Dependent Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | N | Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | 0 | 8 | 0.85 ± 0.05 | 0% |
| This compound | 1 | 8 | 0.68 ± 0.04 | 20.0% |
| This compound | 3 | 8 | 0.45 ± 0.03 | 47.1% |
| This compound | 10 | 8 | 0.22 ± 0.02 | 74.1% |
| This compound | 30 | 8 | 0.15 ± 0.02 | 82.4% |
| Positive Control (Indomethacin) | 10 | 8 | 0.25 ± 0.03 | 70.6% |
Experimental Protocols
A detailed methodology for a key in vivo experiment to determine the dose-response curve of this compound is provided below.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely accepted and reproducible method for evaluating the anti-inflammatory activity of compounds.[8][9][10]
Objective: To determine the dose-dependent effect of orally administered this compound on acute inflammation induced by carrageenan in the rat hind paw.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Male Sprague-Dawley rats (180-220 g)
-
Plethysmometer
-
Oral gavage needles
-
27-gauge needles and syringes
Procedure:
-
Animal Acclimation: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Grouping and Fasting: Randomly divide animals into treatment groups (n=8 per group): Vehicle control, this compound (1, 3, 10, 30 mg/kg), and positive control. Fast the animals overnight before the experiment, with water provided ad libitum.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the assigned treatment (vehicle, this compound, or indomethacin) orally via gavage in a volume of 10 mL/kg.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak inflammatory response is typically observed between 3 and 5 hours.[9]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal by subtracting the baseline volume from the post-treatment volumes.
-
Calculate the mean increase in paw volume ± SEM for each treatment group.
-
Determine the percentage inhibition of edema for each dose of this compound using the following formula: % Inhibition = [ (Mean edema in vehicle group - Mean edema in treated group) / Mean edema in vehicle group ] x 100
-
Plot the % inhibition of edema against the logarithm of the dose of this compound to generate a dose-response curve.
-
Calculate the ED50 (the dose that produces 50% of the maximal effect) from the dose-response curve.
-
Visualizations
EP4 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by the activation of the EP4 receptor by its ligand, prostaglandin E2 (PGE2). This compound, as an antagonist, blocks these downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 7. Effective treatment of rat adjuvant-induced arthritis by celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Preclinical Administration of L-750667, a Prostaglandin E2 EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical administration of L-750667, a selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). The protocols and data presented are based on established methodologies for studying EP4 receptor antagonists in various animal models of inflammation, pain, and cancer.
Introduction to this compound and the EP4 Receptor
The EP4 receptor is a G-protein coupled receptor that is activated by its endogenous ligand, PGE2. The PGE2-EP4 signaling pathway plays a critical role in a variety of physiological and pathological processes, including inflammation, immune response, bone metabolism, and tumorigenesis.[1][2][3][4][5][6] Dysregulation of this pathway is implicated in diseases such as rheumatoid arthritis, osteoarthritis, and various cancers.[1][2][3]
This compound, as a selective EP4 receptor antagonist, offers a promising therapeutic strategy by blocking the downstream effects of PGE2-EP4 activation. Preclinical studies are essential to evaluate its efficacy, pharmacokinetics, and safety profile.
Preclinical In Vivo Models
The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of this compound. Based on the known roles of the EP4 receptor, the following models are commonly employed for preclinical assessment of EP4 antagonists.
Inflammatory Arthritis Models
-
Collagen-Induced Arthritis (CIA) in Mice or Rats: This is a widely used model for rheumatoid arthritis. Arthritis is induced by immunization with type II collagen.
-
Adjuvant-Induced Arthritis (AIA) in Rats: This model is induced by an injection of Freund's complete adjuvant and results in a polyarthritis that shares some features with human rheumatoid arthritis.[5]
-
Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats: This model mimics the cartilage degradation and pain associated with osteoarthritis.
Inflammatory Pain Models
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats: Injection of CFA into the paw induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia.[1]
Oncology Models
-
Syngeneic Tumor Models (e.g., CT-26 Colon Carcinoma in Mice): These models are used to assess the impact of EP4 antagonism on tumor growth and the tumor microenvironment in immunocompetent animals.[3]
-
Xenograft Models: Human cancer cell lines are implanted in immunodeficient mice to evaluate the direct anti-tumor effects of the compound.
Administration Routes and Formulation
Oral Administration (Gavage)
Oral administration is the most common and clinically relevant route for preclinical studies of small molecule EP4 antagonists due to its convenience and patient compliance.[1][3]
-
Vehicle Formulation: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Common vehicles for oral administration of EP4 antagonists include:
-
0.5% (w/v) Methylcellulose in sterile water
-
Polyethylene glycol (PEG) 400
-
A mixture of PEG400, Solutol HS 15, and sterile water
-
Intravenous Administration
Intravenous (IV) administration is typically used in early pharmacokinetic studies to determine parameters like clearance, volume of distribution, and bioavailability.
-
Vehicle Formulation: For IV administration, this compound should be dissolved in a vehicle suitable for injection, such as:
-
Saline with a solubilizing agent (e.g., a small percentage of DMSO or ethanol, followed by dilution with saline or a cyclodextrin-based formulation).
-
Experimental Protocols
Protocol for Oral Administration in a Rat Arthritis Model
Objective: To evaluate the efficacy of orally administered this compound in reducing inflammation and pain in a rat model of adjuvant-induced arthritis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Male Lewis rats (150-200 g)
-
Freund's Complete Adjuvant (FCA)
-
Calipers for paw measurement
-
Analgesia meter for pain assessment
Procedure:
-
Induction of Arthritis: Induce arthritis by injecting 0.1 mL of FCA into the subplantar surface of the right hind paw.
-
Grouping and Dosing:
-
Randomly divide the animals into groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 1, 3, 10 mg/kg)
-
Positive control (e.g., a known NSAID)
-
-
Prepare fresh dosing solutions daily.
-
Administer the assigned treatment orally (by gavage) once or twice daily, starting from the day of adjuvant injection or after the onset of clinical signs.
-
-
Efficacy Assessment:
-
Paw Swelling: Measure the volume of the injected paw using calipers at regular intervals.
-
Arthritis Score: Score the severity of arthritis in all paws based on a predefined scale.
-
Pain Assessment: Measure pain sensitivity using an analgesia meter (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia).
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control.
Protocol for In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.
Materials:
-
This compound
-
Formulation for oral and IV administration
-
Male Sprague-Dawley rats with cannulated jugular veins
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS for bioanalysis
Procedure:
-
Dosing:
-
IV Group: Administer this compound (e.g., 1 mg/kg) as a bolus injection through the jugular vein cannula.
-
Oral Group: Administer this compound (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) using appropriate software. Oral bioavailability (F%) can be calculated by comparing the dose-normalized AUC from the oral and IV routes.
Data Presentation
Quantitative data from preclinical studies with EP4 antagonists are summarized in the tables below. These tables provide representative data based on published studies of similar compounds.
Table 1: Representative In Vivo Efficacy of an Oral EP4 Antagonist in a Rat Arthritis Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Swelling Inhibition (%) | Arthritis Score Reduction (%) |
| Vehicle | - | 0 | 0 |
| EP4 Antagonist | 1 | 25 | 20 |
| EP4 Antagonist | 3 | 55 | 48 |
| EP4 Antagonist | 10 | 85 | 75 |
| Positive Control | Varies | 90 | 80 |
Table 2: Representative Pharmacokinetic Parameters of an EP4 Antagonist in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (ng*h/mL) | 2500 | 6000 |
| t1/2 (h) | 2.5 | 4.0 |
| CL (mL/min/kg) | 6.7 | - |
| Vd (L/kg) | 1.5 | - |
| F (%) | - | 48 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PGE2-EP4 signaling pathway and a typical experimental workflow for preclinical evaluation.
Caption: PGE2-EP4 Receptor Signaling Pathway.
Caption: Preclinical Experimental Workflow.
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of this compound. The successful execution of these studies will provide critical data on the efficacy, safety, and pharmacokinetic profile of this novel EP4 receptor antagonist, supporting its potential development as a therapeutic agent for inflammatory diseases and cancer. Researchers should adapt these general protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines.
References
- 1. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective EP4 receptor antagonist abrogates the stimulation of osteoblast recruitment from bone marrow stromal cells by prostaglandin E2 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the selective EP4 antagonist, CJ-023,423 on chronic inflammation and bone destruction in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Cell-Based Assays Measuring L-750667 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-750667 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of inflammatory and thrombotic diseases. Accurate measurement of this compound's activity is crucial for its pharmacological characterization and preclinical development. This document provides detailed application notes and protocols for key cell-based assays to determine the inhibitory activity of this compound on PAF receptor signaling. The described assays include a radioligand binding assay, a calcium mobilization assay, a platelet aggregation assay, and a β-arrestin recruitment assay.
Mechanism of Action: PAF Receptor Antagonism
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that exerts its effects by binding to the PAF receptor (PAFR). PAFR is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon PAF binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream signaling events that mediate the physiological effects of PAF, such as platelet aggregation, inflammation, and smooth muscle contraction.
This compound, as a competitive antagonist, is hypothesized to bind to the PAF receptor and block the binding of PAF, thereby inhibiting the initiation of this signaling cascade.
Data Presentation: Inhibitory Activity of a Structurally Related PAF Antagonist
| Assay Type | Cell/System Used | Agonist | IC50 of L-662,025 (µM) |
| Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | PAF (0.2 µM) | 5.6 ± 0.3 |
| Receptor Binding | Human Platelet Membranes | [3H]-PAF (1-5 nM) | 1.0 ± 0.25 |
Signaling Pathway Diagram
The following diagram illustrates the PAF receptor signaling pathway and the proposed point of inhibition by this compound.
Caption: PAF receptor signaling pathway and inhibition by this compound.
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to the PAF receptor.
Experimental Workflow Diagram
Caption: Workflow for the radioligand binding assay.
Protocol:
-
Preparation of Cell Membranes:
-
Culture cells known to express the PAF receptor (e.g., human platelets, CHO-K1 cells stably expressing human PAFR).
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA) and resuspend in the same buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
Assay buffer
-
A fixed concentration of [3H]-PAF (e.g., 1-5 nM).
-
A range of concentrations of this compound (e.g., 10-10 M to 10-5 M).
-
For determining non-specific binding, add a high concentration of a known non-radiolabeled PAF antagonist (e.g., 10 µM WEB 2086) instead of this compound.
-
For determining total binding, add assay buffer instead of any competing ligand.
-
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-50 µg of protein per well).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter mat and place each filter disc into a scintillation vial.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [3H]-PAF binding against the log concentration of this compound.
-
Determine the IC50 value of this compound from the resulting dose-response curve using non-linear regression analysis.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the PAF-induced increase in intracellular calcium concentration.
Experimental Workflow Diagram
Caption: Workflow for the calcium mobilization assay.
Protocol:
-
Cell Preparation:
-
Seed cells expressing the PAF receptor (e.g., CHO-K1-hPAFR, U937, or human platelets) into a black, clear-bottom 96-well plate.
-
Allow the cells to adhere and grow to a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES). Probenecid may be included to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.
-
Wash the cells with assay buffer to remove excess extracellular dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the different concentrations of this compound to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Prepare a solution of PAF agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
-
Establish a baseline fluorescence reading for each well.
-
Inject the PAF agonist solution into all wells simultaneously and immediately begin recording the fluorescence intensity over time (e.g., for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity upon PAF stimulation corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the PAF-induced calcium response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value of this compound from the resulting dose-response curve using non-linear regression analysis.
-
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit PAF-induced aggregation of platelets, a key physiological response.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
Carefully collect the PRP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a small volume of PRP into an aggregometer cuvette with a stir bar.
-
Add different concentrations of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Establish a baseline light transmission reading in the aggregometer.
-
Add a fixed concentration of PAF (e.g., 0.2 µM) to induce platelet aggregation.
-
Record the change in light transmission over time as the platelets aggregate. The maximum aggregation is represented by the maximum change in light transmission.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PAF-induced aggregation for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the PAF receptor upon agonist stimulation, which is a hallmark of GPCR activation and subsequent desensitization. The inhibition of this recruitment by this compound can be quantified.
Protocol:
-
Cell Line and Reagents:
-
Use a commercially available cell line engineered to express the PAF receptor and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin GPCR Assay from DiscoveRx). These systems often utilize enzyme fragment complementation (EFC) technology.
-
-
Assay Procedure:
-
Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells and incubate for a specified time.
-
Add a fixed concentration of PAF (e.g., EC80) to all wells except the negative control.
-
Incubate the plate at 37°C for a period recommended by the assay manufacturer (e.g., 60-90 minutes) to allow for β-arrestin recruitment.
-
Add the detection reagents provided with the kit.
-
Incubate at room temperature for a specified time to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the extent of β-arrestin recruitment.
-
Calculate the percentage of inhibition of PAF-induced β-arrestin recruitment for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the inhibitory activity of this compound on the Platelet-Activating Factor receptor. By employing a combination of binding and functional assays, researchers can obtain a comprehensive pharmacological profile of this compound, which is essential for its continued development as a potential therapeutic agent. The provided protocols offer a detailed starting point for establishing these assays in a laboratory setting.
References
Application Notes and Protocols for Radioligand Binding Assay with [125I]L-750,667 at the GPR103 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting a radioligand binding assay using [125I]L-750,667, a putative ligand for the G-protein coupled receptor 103 (GPR103), also known as the pyroglutamylated RFamide peptide receptor (QRFPR). The natural ligands for this receptor are the neuropeptides 26RFa and 43RFa (also known as QRFP). The 26RFa/GPR103 system is a key regulator of various physiological processes, including energy metabolism, glucose homeostasis, and feeding behavior.[1] This makes GPR103 an attractive therapeutic target for metabolic disorders. These protocols are designed to enable researchers to characterize the binding of novel compounds to the GPR103 receptor.
Data Presentation
While specific binding data for L-750,667 at the GPR103 receptor is not extensively available in public literature, the following table presents representative binding data for the natural ligand, QRFP, which can be used as a reference for assay validation and comparison.
Table 1: Binding Affinity of QRFP at the Human and Mouse GPR103 Receptor
| Radioligand | Competitor | Receptor | Cell Line | IC50 (nM) |
| [125I-Tyr-32]-mouse QRFP | mouse QRFP | Human GPR103 | COS-7 | 16 |
| [125I-Tyr-32]-mouse QRFP | mouse QRFP | Mouse GPR103A | COS-7 | 38 |
| [125I-Tyr-32]-mouse QRFP | mouse QRFP | Mouse GPR103B | COS-7 | 32 |
Data extracted from a competitive radioligand binding assay.[2]
GPR103 Signaling Pathway
GPR103 is coupled to both Gq and Gi/o G-proteins. Upon ligand binding, the Gq pathway is activated, leading to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels. The activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3]
Caption: GPR103 Signaling Pathway
Experimental Protocols
The following protocols are adapted from established radioligand binding assay procedures and can be applied to the use of [125I]L-750,667.
Protocol 1: Synthesis and Radiolabeling of [125I]L-750,667 (Hypothetical)
Materials:
-
L-750,667 precursor with a trimethylstannyl group
-
[125I]NaI
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (pH 7.4)
-
HPLC system for purification
Procedure:
-
To a solution of the stannylated L-750,667 precursor in an appropriate solvent, add [125I]NaI in 0.1 M NaOH.
-
Initiate the radioiodination reaction by adding a fresh solution of Chloramine-T.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 15 minutes).
-
Quench the reaction by adding a solution of sodium metabisulfite.
-
Purify the [125I]L-750,667 using reverse-phase HPLC.
-
Determine the radiochemical purity and specific activity of the final product.
Protocol 2: Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [125I]L-750,667.
Materials:
-
Cell membranes prepared from cells expressing GPR103
-
[125I]L-750,667 of known specific activity
-
Unlabeled L-750,667 or a known GPR103 ligand (e.g., QRFP) for determining non-specific binding
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Prepare serial dilutions of [125I]L-750,667 in assay buffer to cover a range of concentrations (e.g., 0.01 to 10 nM).
-
For total binding, add a fixed volume of each radioligand dilution, assay buffer, and the membrane preparation to the assay tubes.
-
For non-specific binding, add the same components as for total binding, but also include a high concentration of unlabeled L-750,667 or another GPR103 ligand (e.g., 1 µM QRFP).
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Protocol 3: Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to displace the specific binding of [125I]L-750,667.
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled test compounds.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in assay buffer.
-
Set up assay tubes containing:
-
A fixed concentration of [125I]L-750,667 (typically at or near its Kd value).
-
The membrane preparation.
-
Varying concentrations of the unlabeled test compound.
-
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known GPR103 ligand).
-
Incubate, filter, and wash as described in the Saturation Binding Assay protocol.
-
Measure the radioactivity on the filters.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.
Experimental Workflow Diagrams
Caption: Saturation Binding Assay Workflow
Caption: Competition Binding Assay Workflow
References
- 1. Structure and dynamics of the pyroglutamylated RF-amide peptide QRFP receptor GPR103 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-750667 in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-750667 is a synthetic organic compound that has been identified as a blocker of the Kv1.5 potassium channel. The Kv1.5 channel, encoded by the KCNA5 gene, is predominantly expressed in the human atria and plays a crucial role in the repolarization phase of the cardiac action potential by conducting the ultra-rapid delayed rectifier potassium current (IKur).[1][2] Due to its atrial-specific expression, the Kv1.5 channel is a promising therapeutic target for the treatment of atrial fibrillation (AF), as its inhibition can prolong the atrial action potential duration without significantly affecting ventricular electrophysiology, thereby reducing the risk of ventricular proarrhythmias.[3][4]
These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, including its mechanism of action, detailed experimental protocols for its characterization, and relevant signaling pathways.
Mechanism of Action
This compound is expected to exert its primary electrophysiological effect through the blockade of the Kv1.5 potassium channel. By inhibiting the outward potassium current (IKur) during the plateau phase of the cardiac action potential, this compound is anticipated to prolong the action potential duration (APD) in atrial myocytes. This prolongation of the refractory period can help to terminate and prevent re-entrant arrhythmias, which are a common mechanism underlying atrial fibrillation.
While specific quantitative data for this compound's potency (IC50) and its precise effects on action potential duration were not found in the performed searches, the following sections provide protocols and data for other known Kv1.5 blockers to serve as a guide for characterization studies of this compound.
Quantitative Data for Selected Kv1.5 Blockers
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known Kv1.5 channel blockers. This data is provided as a reference for the expected potency range of compounds targeting this channel.
| Compound | IC50 (µM) | Cell Type | Reference |
| HMQ1611 | 2.07 | CHO cells expressing hKv1.5 | [3] |
| S9947 | 0.7 | Cloned hKv1.5 channels | [5] |
| MSD-D | 0.5 | Cloned hKv1.5 channels | [5] |
| ICAGEN-4 | 1.6 | Cloned hKv1.5 channels | [5] |
| Loratadine | 1.2 | Ltk- cells expressing hKv1.5 | [6] |
| (R)-(+)-Bupivacaine | 4.1 | Ltk- cells expressing hKv1.5 | [7] |
| (S)-(-)-Bupivacaine | 27.3 | Ltk- cells expressing hKv1.5 | [7] |
| AVE0118 | 6.9 | Not specified | [8] |
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology for Kv1.5 Current Measurement
This protocol is designed to measure the effect of this compound on Kv1.5 currents expressed heterologously in a mammalian cell line (e.g., CHO or HEK293 cells) or in isolated primary cardiomyocytes.
Materials:
-
Cell Culture: Mammalian cells stably or transiently expressing the human Kv1.5 channel.
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.
-
Patch-Clamp Setup: Including an amplifier, digitizer, micromanipulator, perfusion system, and data acquisition software.
-
Borosilicate Glass Capillaries: For pulling patch pipettes.
Procedure:
-
Cell Preparation: Plate cells expressing Kv1.5 onto glass coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min).
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a holding potential of -80 mV.
-
To elicit Kv1.5 currents, apply depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments for 500 ms).
-
Return the potential to -40 mV to record tail currents.
-
-
Data Acquisition: Record the resulting potassium currents.
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug effect to reach a steady state (typically 3-5 minutes).
-
Record currents using the same voltage-clamp protocol.
-
Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak outward current at the end of the depolarizing pulse.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the concentration of this compound.
-
Fit the data with the Hill equation to determine the IC50 value.
-
Action Potential Duration Measurement in Atrial Myocytes
This protocol is for measuring the effect of this compound on the action potential duration in isolated primary atrial cardiomyocytes using the current-clamp technique.
Materials:
-
Isolated Atrial Myocytes: From a suitable animal model (e.g., rabbit, canine) or human tissue.
-
External (Bath) Solution (Tyrode's solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 0.1 EGTA. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: As described in the previous protocol.
-
Patch-Clamp Setup: As described in the previous protocol.
Procedure:
-
Cell and Pipette Preparation: As described in the previous protocol.
-
Recording Setup: Place isolated atrial myocytes in the recording chamber and perfuse with Tyrode's solution.
-
Giga-seal and Whole-Cell Configuration: As described in the previous protocol.
-
Current-Clamp Protocol:
-
Switch the amplifier to current-clamp mode (I=0) to measure the resting membrane potential.
-
Inject brief suprathreshold current pulses (e.g., 1-2 ms, 1-2 nA) at a constant frequency (e.g., 1 Hz) to elicit action potentials.
-
-
Data Acquisition: Record the action potentials.
-
Drug Application:
-
After recording stable baseline action potentials, perfuse the chamber with Tyrode's solution containing the desired concentration of this compound.
-
Allow the drug effect to reach a steady state.
-
Record action potentials at the same stimulation frequency.
-
Perform a washout.
-
-
Data Analysis:
-
Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).
-
Compare the APD values before and after the application of this compound to quantify its effect on atrial repolarization.
-
Other parameters such as resting membrane potential, action potential amplitude, and maximum upstroke velocity (Vmax) should also be analyzed.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Kv1.5 Channel Regulation
The activity and surface expression of the Kv1.5 channel are regulated by various signaling pathways, including protein kinase C (PKC) and serum and glucocorticoid-inducible kinase 1 (SGK1). Understanding these pathways is crucial for interpreting the effects of compounds that may modulate Kv1.5 activity.
References
- 1. Channelpedia - Kv1.5 [channelpedia.epfl.ch]
- 2. Pharmacology of voltage-gated potassium channel Kv1.5--impact on cardiac excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]
- 4. Open channel block of Kv1.5 channels by HMQ1611 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Block of human cardiac Kv1.5 channels by loratadine: voltage-, time- and use-dependent block at concentrations above therapeutic levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective block of a human cardiac potassium channel (Kv1.5) by bupivacaine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of L-750,667 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of L-750,667, a potent and selective EP4 receptor antagonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Introduction
L-750,667 is a chemical compound used in research to study the role of the prostaglandin (B15479496) E2 receptor 4 (EP4). To ensure the integrity of experimental outcomes, it is imperative to follow standardized procedures for the preparation and storage of L-750,667 stock solutions. This guide outlines the necessary materials, a step-by-step protocol, and best practices for handling this compound.
Quantitative Data Summary
The solubility of L-750,667 in common laboratory solvents is a key factor in the preparation of stock solutions. The following table summarizes the available solubility data.
| Solvent | Solubility (Concentration) | Solubility (Molarity) | Source |
| Dimethyl Sulfoxide (B87167) (DMSO) | ≥15 mg/mL | Cayman Chemical | |
| Dimethyl Sulfoxide (DMSO) | ≥ 44.45 mg/mL | ≥ 100 mM | Selleck Chemicals |
| Ethanol | 8.89 mg/mL | ≥ 20 mM | Selleck Chemicals |
Molecular Weight of L-750,667: 444.5 g/mol
Experimental Protocol: Preparation of a 10 mM L-750,667 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of L-750,667 in dimethyl sulfoxide (DMSO).
Materials:
-
L-750,667 (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of solid L-750,667 and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of L-750,667 powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.445 mg of L-750,667. Calculation: (10 mmol/L) * (1 L / 1000 mL) * (444.5 g/mol ) * (1000 mg/g) = 4.445 mg/mL
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the L-750,667 powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. The volume of the aliquots should be based on the typical working concentrations required for your experiments.
-
Storage: Store the aliquoted stock solutions at -20°C for long-term storage. When stored properly, the solid compound is stable at -20°C.
Visualizations
Diagram 1: Experimental Workflow for L-750,667 Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing L-750,667 stock solutions.
Application Notes and Protocols for L-750667 in Neuropsychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-750667 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in limbic and cortical areas of the brain, regions implicated in the pathophysiology of various neuropsychiatric disorders. Due to its high affinity for the D4 receptor, this compound serves as a valuable pharmacological tool for investigating the role of this specific dopamine receptor subtype in conditions such as schizophrenia, anxiety, and cognitive disorders. These application notes provide a summary of the pharmacological properties of this compound and detailed protocols for its use in both in vitro and in vivo experimental settings relevant to neuropsychiatric research.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor | Species | Reference |
| Ki | 0.51 nM | Dopamine D4 | - | [1] |
| Kd | 0.06 nM | Dopamine D4 | Rat | [2] |
| [125I]this compound Kd | 0.16 nM | Dopamine D4 | - | [1] |
Signaling Pathway
This compound acts as an antagonist at the dopamine D4 receptor, which is a Gi/o-coupled receptor. Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the dopamine-induced inhibition of adenylyl cyclase, thereby restoring or maintaining cAMP levels.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone or a D4-selective radioligand.
-
Non-specific binding agent: Haloperidol (10 µM).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare cell membranes and determine protein concentration.
-
In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
For determining non-specific binding, add the non-specific binding agent instead of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[3]
2. Functional Antagonism Assay (cAMP Accumulation)
This assay measures the ability of this compound to block the dopamine-induced inhibition of cAMP production.
Materials:
-
Cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Dopamine.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
This compound at various concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the D4 receptor-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a mixture of forskolin and a fixed concentration of dopamine to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit.
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value of this compound for the inhibition of the dopamine-mediated effect.
References
Troubleshooting & Optimization
L-750667 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-750667. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the D4 dopamine (B1211576) receptor. Its mechanism of action involves blocking the binding of dopamine to the D4 receptor, thereby inhibiting the downstream signaling cascade. This inhibition primarily leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
D4 Dopamine Receptor Signaling Pathway
Caption: D4 receptor signaling and this compound inhibition.
Solubility Troubleshooting Guide
Q2: I am having trouble dissolving this compound. What solvents are recommended?
This compound is known to have limited aqueous solubility. For preparing stock solutions, organic solvents are recommended.
Solubility Data for this compound Trihydrochloride:
| Solvent | Concentration | Notes |
| DMSO | 5 mg/mL[1] | Sonication may be required.[1] |
| Aqueous Solution | 2.5 mg/mL[2] | Limited solubility. |
Troubleshooting Steps:
-
Use the right solvent: For initial stock solutions, DMSO is the recommended solvent.
-
Sonication: If the compound does not readily dissolve, brief sonication can aid in solubilization.
-
Warming: Gentle warming (to no more than 37°C) can also help, but be cautious as this may affect the stability of the compound.
-
Fresh Solvent: Ensure that the solvent used is anhydrous and of high purity, as contaminants can affect solubility.
Experimental Workflow: Preparing this compound Stock and Working Solutions
Caption: Workflow for preparing this compound solutions.
Stability Troubleshooting Guide
Q3: How should I store this compound and its solutions to ensure stability?
Proper storage is critical to maintain the activity of this compound.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Solid (as received) | -20°C | Long-term | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C | < 24 hours | Prepare fresh for each experiment. |
Troubleshooting Steps:
-
Aliquot Stock Solutions: To avoid degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use vials after preparation.
-
Protect from Light: this compound may be light-sensitive. Store all forms of the compound in light-protected containers.
-
Prepare Aqueous Solutions Fresh: Due to the potential for hydrolysis and degradation in aqueous environments, it is best practice to prepare working solutions in your experimental buffer or media immediately before use. Do not store aqueous solutions for extended periods.
Logical Flow: Troubleshooting Inconsistent Experimental Results
Caption: Troubleshooting experimental result inconsistencies.
Experimental Protocols
Q4: Can you provide a general protocol for using this compound in a cell-based assay?
The following is a generalized protocol for a functional antagonist assay measuring cAMP levels in cells expressing the D4 dopamine receptor. This should be adapted based on the specific cell line and assay kit used.
Protocol: D4 Receptor Antagonist cAMP Assay
-
Cell Culture:
-
Culture cells stably expressing the human D4 dopamine receptor (e.g., HEK293 or CHO cells) in appropriate media and conditions.
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a fresh working solution of this compound by diluting the DMSO stock solution in assay buffer or serum-free media. Create a concentration range to determine the IC50.
-
Prepare a solution of a D4 receptor agonist (e.g., dopamine or quinpirole) at a concentration that elicits a submaximal response (e.g., EC80).
-
Prepare a solution of a phosphodiesterase inhibitor (e.g., IBMX) if recommended by your cAMP assay kit to prevent cAMP degradation.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the various concentrations of this compound for 15-30 minutes.
-
Add the D4 receptor agonist to the wells (except for the negative control) and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
-
cAMP Measurement and Data Analysis:
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA, or luminescence).
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value of this compound for the inhibition of the agonist's effect.
-
References
Technical Support Center: Troubleshooting L-750667 and other EP4 Antagonist In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) antagonist, L-750667, and other compounds in its class. Given the limited publicly available data for this compound specifically, this guide incorporates data and methodologies from structurally and functionally similar EP4 antagonists to provide a comprehensive resource for in vivo experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Formulation and Administration
Q1: My EP4 antagonist (e.g., this compound) has poor aqueous solubility. What vehicle should I use for in vivo administration?
A1: Poor solubility is a common challenge for many small molecule inhibitors. The choice of vehicle is critical and depends on the administration route and the compound's specific properties.
-
For Oral (PO) Administration:
-
Aqueous Suspensions: A common approach is to create a suspension using agents like 0.5-1% carboxymethylcellulose (CMC-Na), methylcellulose, or tragacanth in sterile water or saline.[1] Adding a surfactant like 0.1-0.5% Tween® 80 can improve wettability and prevent aggregation.[1]
-
Co-solvent Systems: For more difficult compounds, a co-solvent system can be used. A typical formulation might involve first dissolving the compound in a minimal amount of an organic solvent like DMSO (final concentration should be low, ideally <10%) and then diluting it in an aqueous solution containing polyethylene (B3416737) glycol (PEG) 400 or propylene (B89431) glycol (PG).[2][3]
-
Lipid-Based Formulations: For highly lipophilic compounds, oil-based vehicles like corn oil or sesame oil can be effective.[3]
-
-
For Intraperitoneal (IP) or Intravenous (IV) Administration:
-
Solubilizing Agents: These routes require the compound to be fully dissolved to prevent precipitation and embolism.[1] Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), are frequently used to enhance solubility.[1][3]
-
Co-solvent Systems: A common IV formulation involves dissolving the drug in DMSO (e.g., 5-10% of final volume), then diluting with PEG300 (e.g., 30-40%), Tween® 80 (e.g., 1-2%), and finally bringing to volume with saline or 5% dextrose in water (D5W).[4]
-
Always test the final formulation for stability and homogeneity before administration. Run a vehicle-only control group in your experiment to account for any effects of the vehicle itself. [2]
Q2: How do I prepare the formulation and ensure the stability of my compound?
A2:
-
Stock Solution: First, prepare a concentrated stock solution in a suitable organic solvent like 100% DMSO.
-
Working Solution: On the day of dosing, dilute the stock solution with the chosen vehicle. When using co-solvents, add the drug-DMSO stock slowly to the vortexing vehicle to prevent precipitation.[1]
-
Stability: Many compounds are unstable in aqueous vehicles for extended periods. It is best practice to prepare the final working solution fresh each day.[5] If the formulation must be stored, conduct a stability test by leaving it at room temperature or 4°C for the intended storage duration and visually inspecting for precipitation.
-
Homogeneity: For suspensions, ensure uniform dosing by vortexing or sonicating the formulation immediately before drawing each dose into the syringe.
Section 2: Experimental Design & Efficacy
Q3: I am not observing the expected anti-tumor or anti-inflammatory effect. What are the possible causes?
A3: Lack of efficacy can stem from multiple factors, from the compound itself to the experimental model.
-
Compound-Related Issues:
-
Dose: The dose may be too low. Review literature for similar EP4 antagonists to ensure your dose is in an effective range.[6][7] A dose-response study is recommended.
-
Pharmacokinetics (PK): The compound may have poor bioavailability or a short half-life, meaning it is cleared from the body before it can exert its effect.[8][9] Consider performing a basic PK study to measure plasma drug concentrations over time.
-
Target Engagement: The compound may not be reaching the EP4 receptor in the target tissue at sufficient concentrations. This can be assessed by measuring downstream biomarkers. In tumors treated with EP4 antagonists, a reduction in phosphorylated ERK (pERK) or Akt (pAkt) can indicate target engagement.[10]
-
-
Model-Related Issues:
-
Model Selection: The chosen animal model may not be dependent on the PGE2/EP4 signaling pathway. Confirm that your cell line or disease model expresses EP4 and is known to be driven by PGE2.[11]
-
Disease Progression: Treatment may have been initiated too late when the disease was too advanced.
-
Immune Component: The anti-tumor effects of EP4 antagonists are often mediated by reversing immunosuppression, particularly by protecting Natural Killer (NK) cells and modulating myeloid-derived suppressor cells (MDSCs).[6][11][12] Using immunocompromised mice (e.g., nude or SCID mice) may mask these crucial immune-mediated effects.
-
-
Formulation/Administration Issues:
-
Precipitation: The compound may be precipitating out of solution upon administration, leading to poor absorption.
-
Dosing Error: Inaccurate dosing due to improper formulation, handling, or administration technique (e.g., oral gavage into the lungs instead of the stomach).
-
Q4: My animals are showing signs of toxicity or adverse effects. What should I do?
A4:
-
Vehicle Toxicity: High concentrations of organic solvents like DMSO or PEG can cause local irritation, neurotoxicity, or systemic toxicity. Always include a vehicle-only control group to assess this.[2] If the vehicle group shows toxicity, the formulation must be modified to reduce the concentration of the offending solvent.
-
On-Target Toxicity: EP4 signaling is involved in various physiological processes, including renal function and mucosal integrity.[13] Selective EP4 antagonism could potentially have on-target side effects. For example, in some contexts, EP4 blockade can exacerbate DSS-induced colitis.[7]
-
Off-Target Effects: The compound may be hitting other receptors or targets, causing unexpected toxicity. Reviewing selectivity data is crucial. L-161982, for instance, is highly selective for EP4 over other prostanoid receptors.
-
Dose Reduction: The most immediate action is to lower the dose. Conduct a maximum tolerated dose (MTD) study to find the optimal balance between efficacy and toxicity.
Quantitative Data Summary
The following tables provide representative data from published studies on various selective EP4 antagonists. This information can serve as a benchmark for designing experiments and interpreting results.
Table 1: Representative In Vivo Efficacy of EP4 Antagonists in Cancer Models
| Compound | Animal Model | Cancer Type | Dose & Route | Outcome | Tumor Growth Inhibition (TGI) | Reference |
| RQ-15986 | BALB/c Mice | 66.1 Breast Cancer | 100 mg/kg, PO, BID | Inhibited primary tumor growth and lung metastasis | Not specified, but significant survival improvement | [6][12] |
| Compound 36 | BALB/c Mice | CT-26 Colon Cancer | 50 mg/kg, PO, QD | Synergistic effect with capecitabine | Up to 94.26% (in combination) | [8][14] |
| RQ-15986 | KAD Rats | AOM/DSS-induced Colon Cancer | 300 ppm in diet | Significantly decreased tumor incidence and multiplicity | Not specified, but significant reduction in tumor number | [15][16] |
| ONO-AE3-208 | Nude Mice | PC3 Prostate Cancer | Not specified | Suppressed in vivo bone metastasis | Not specified, but significant reduction in metastasis | [17] |
Table 2: Representative In Vivo Efficacy of EP4 Antagonists in Inflammation/Pain Models
| Compound | Animal Model | Disease Model | Dose & Route | Outcome | Reference |
| L-161982 | DBA/1J Mice | Collagen-Induced Arthritis (CIA) | Not specified | Alleviated arthritis symptoms | [18] |
| Compound 27i | Wistar Rats | Adjuvant-Induced Arthritis (AIA) | 10, 30, 60 mg/kg, PO | Dose-dependent reduction in paw swelling and joint damage | [19] |
| ONO-AE3-208 | C57BL/6 Mice | DSS-Induced Colitis | 10 mg/kg/day in water | Exacerbated colitis symptoms | [7] |
Table 3: Representative Pharmacokinetic (PK) Parameters of EP4 Antagonists
| Compound | Species | Dose & Route | Oral Bioavailability (F%) | Reference |
| Compound 36 | Mice | 5 mg/kg, PO | 76.1% | [8] |
| Grapiprant | Cats | 2 mg/kg, PO | 39.6% | [20] |
| Compound 6 | Dog | 1 mg/kg, PO | 99% | [9] |
Detailed Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Syngeneic Tumor Model (e.g., CT-26 in BALB/c Mice)
-
Cell Culture: Culture CT-26 colon carcinoma cells under standard conditions. Ensure cells are healthy and free of contamination.
-
Animal Acclimation: Acclimate 6-8 week old female BALB/c mice for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁵ CT-26 cells in 100 µL of sterile PBS or media into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of ~100 mm³, randomize mice into treatment groups (n=8-10 mice per group), e.g.:
-
Group 1: Vehicle (e.g., 0.5% CMC-Na + 0.1% Tween 80 in water)
-
Group 2: this compound (e.g., 50 mg/kg)
-
Group 3: Positive Control (e.g., another chemotherapy agent)
-
-
Drug Formulation & Administration: Prepare the this compound formulation fresh daily. Administer the compound once daily (QD) or twice daily (BID) via oral gavage (PO) at the predetermined dose.
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³) or a specific time point (e.g., 21 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Measure final tumor weight and volume.
-
Calculate Tumor Growth Inhibition (TGI).
-
Collect tumors and relevant tissues (e.g., spleen, lymph nodes) for downstream analysis like immunohistochemistry (IHC) for proliferation markers (Ki-67) or immune cell infiltration (CD8, NKp46), or Western blot for pERK/pAkt.[10]
-
Protocol 2: General In Vivo Study in an Adjuvant-Induced Arthritis (AIA) Model
-
Animal Acclimation: Acclimate 6-8 week old male Wistar or Lewis rats for at least one week.
-
Arthritis Induction: Induce arthritis by injecting Complete Freund's Adjuvant (CFA) into the subplantar region of one hind paw.
-
Treatment Initiation: Begin prophylactic treatment with the EP4 antagonist one day before or on the day of CFA injection, or begin therapeutic treatment once symptoms appear (e.g., day 7-10).
-
Randomization & Dosing: Randomize rats into treatment groups (n=6-8 per group). Administer the vehicle or this compound daily via oral gavage.
-
Data Collection:
-
Paw Edema: Measure the volume of both hind paws using a plethysmometer every other day.
-
Arthritis Score: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that assesses erythema, swelling, and joint deformity.
-
Body Weight: Monitor body weights as an indicator of general health.
-
-
Endpoint Analysis: At a predetermined endpoint (e.g., day 21), euthanize the animals.
Mandatory Visualizations
PGE2/EP4 Signaling Pathway
The following diagram illustrates the primary signaling cascades activated by the EP4 receptor upon binding of its ligand, Prostaglandin E2 (PGE2). An antagonist like this compound would physically block PGE2 from binding to the EP4 receptor, thereby inhibiting these downstream pathways.
Caption: Simplified signaling pathways activated by the PGE2/EP4 receptor.
General In Vivo Experimental Workflow
This diagram outlines the key phases and steps involved in conducting a typical in vivo efficacy study with a small molecule inhibitor.
Caption: A standard workflow for in vivo small molecule inhibitor studies.
Troubleshooting Logic Flowchart
This flowchart provides a logical path for troubleshooting when an in vivo experiment with an EP4 antagonist yields no observable effect.
Caption: A decision tree for troubleshooting lack of efficacy in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONO-AE3-208 - Forlabs Website [forlabs.co.uk]
- 8. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of a potent and selective EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 12. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inhibitory effects of a selective prostaglandin E2 receptor antagonist RQ-15986 on inflammation-related colon tumorigenesis in APC-mutant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitory effects of a selective prostaglandin E2 receptor antagonist RQ-15986 on inflammation-related colon tumorigenesis in APC-mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An EP4 antagonist ONO-AE3-208 suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Design and synthesis of Prostanoid EP4 receptor antagonists for treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. espace.library.uq.edu.au [espace.library.uq.edu.au]
Technical Support Center: Optimizing ALK5-750667 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the hypothetical ALK5 inhibitor, ALK5-750667, in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ALK5-750667?
A1: ALK5-750667 is a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By competitively binding to the ATP-binding site of the ALK5 kinase domain, it blocks the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3. This inhibition effectively abrogates the canonical TGF-β signaling pathway, which is involved in various cellular processes including cell proliferation, differentiation, and extracellular matrix production.[1][2][3][4][5][6]
Q2: What is the recommended starting concentration range for ALK5-750667 in a new cell line?
A2: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A broad starting range of 0.1 nM to 10 µM is recommended.[7][8] This allows for the determination of the half-maximal inhibitory concentration (IC50) for your specific biological endpoint.
Q3: How should I dissolve and store ALK5-750667?
A3: ALK5-750667 is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9] When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed 0.5%, and ideally is kept below 0.1%, to avoid solvent-induced toxicity.[10][11][12]
Q4: I am observing precipitation of ALK5-750667 when I add it to my cell culture medium. What should I do?
A4: Precipitation can occur if the compound's solubility in the aqueous culture medium is exceeded. To mitigate this, you can try the following:
-
Pre-dilute in DMSO: Before adding to the medium, perform serial dilutions of your stock solution in DMSO to get closer to your final concentration.
-
Increase Final DMSO Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.2%) might help maintain solubility. Always include a vehicle control with the same DMSO concentration.[10]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the medium.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect of ALK5-750667 on TGF-β signaling | Concentration too low: The concentration used may be below the IC50 for your cell line. | Perform a dose-response experiment with a wider and higher concentration range.[7] |
| Compound instability: The compound may have degraded due to improper storage or handling. | Prepare fresh dilutions from a new aliquot of the stock solution. Ensure proper storage at -20°C or -80°C and protection from light.[9] | |
| Cell line insensitivity: The cell line may not express ALK5 or be responsive to TGF-β. | Confirm ALK5 expression in your cell line via Western blot or qPCR. Use a positive control cell line known to be responsive to TGF-β. | |
| High cell death or cytotoxicity | Concentration too high: The concentration used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Use a lower concentration of ALK5-750667.[13] |
| Solvent toxicity: The final DMSO concentration may be too high for your cells. | Reduce the final DMSO concentration to ≤ 0.1%. Always include a vehicle control (medium with DMSO only) to assess solvent effects.[11] | |
| Off-target effects: At high concentrations, the inhibitor may affect other kinases or cellular pathways.[14] | Use the lowest effective concentration possible. Consider using a structurally different ALK5 inhibitor to confirm that the observed phenotype is due to on-target inhibition. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or serum batches can affect results. | Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at a consistent density. |
| Compound degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution after the initial preparation to minimize freeze-thaw cycles.[9] | |
| Pipetting errors: Inaccurate pipetting can lead to incorrect final concentrations. | Calibrate your pipettes regularly and use appropriate pipetting techniques. |
Data Presentation
Table 1: Recommended DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max DMSO Concentration | Notes |
| Most immortalized cell lines | 0.5% | Some cell lines may tolerate up to 1%.[11] |
| Primary cells | ≤ 0.1% | Primary cells are generally more sensitive to DMSO toxicity.[11] |
| Stem cells | ≤ 0.1% | High sensitivity to solvents is common. |
Table 2: Overview of Common Cytotoxicity Assays
| Assay | Principle | Detection Method | Advantages |
| MTT/XTT Assay | Measures metabolic activity through the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[15] | Colorimetric | Inexpensive and widely used.[16][17] |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. | Colorimetric | Measures cytotoxicity directly. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Microscopic cell counting | Simple and inexpensive. |
| Calcein AM/EthD-1 Staining | Calcein AM stains viable cells green, while Ethidium Homodimer-1 (EthD-1) stains dead cells red.[15] | Fluorescent | Allows for simultaneous visualization of live and dead cells. |
Experimental Protocols
Protocol 1: Determining the IC50 of ALK5-750667 using a Luciferase Reporter Assay
This protocol assumes the use of a cell line stably expressing a TGF-β responsive luciferase reporter construct (e.g., pGL3-SBE).
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of ALK5-750667 in complete culture medium. A typical 10-point dilution series might range from 20 µM to 0.02 nM. Also, prepare a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Treatment: Remove the medium from the cells and add 50 µL of the prepared compound dilutions.
-
Stimulation: Immediately add 50 µL of complete culture medium containing TGF-β1 ligand at a concentration that induces a robust reporter response (e.g., 2X the EC50, typically 2-10 ng/mL).
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Luciferase Assay: Perform the luciferase assay according to the manufacturer's instructions (e.g., using a commercial luciferase assay system).
-
Data Analysis: Plot the luciferase activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[18]
Protocol 2: Assessing Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of ALK5-750667 in complete culture medium at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control and a positive control for cell death (e.g., 1% Triton X-100).
-
Incubation: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot against the compound concentration.
Visualizations
Caption: TGF-β Signaling Pathway and the inhibitory action of ALK5-750667.
Caption: General experimental workflow for optimizing ALK5-750667 concentration.
Caption: A decision tree for troubleshooting common issues with ALK5-750667.
References
- 1. Cleaved TGF-beta1 (Ala279)/TGF-beta3 (Ala301) (E5L1D) Rabbit Monoclonal Antibody (#70667) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming growth factor beta - Wikipedia [en.wikipedia.org]
- 4. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. TGFBR1 transforming growth factor beta receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays | Thermo Fisher Scientific - SE [thermofisher.com]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of L-750667 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of L-750667, particularly when used at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Quantitative Data Summary
The following table summarizes the known binding affinities and functional activities of this compound for its primary target and other screened receptors. This data is crucial for understanding its selectivity profile.
| Target | Ligand | Species | Assay Type | Affinity (Ki) | Functional Activity (EC50) | Selectivity vs. D4 | Reference |
| Dopamine (B1211576) D4 Receptor | This compound | Human | Radioligand Binding | 0.51 nM | 80 nM (Antagonist) | - | [1] |
| Dopamine D2 Receptor | This compound | Human | Radioligand Binding | >1000 nM | - | >2000-fold | [1] |
| Dopamine D3 Receptor | This compound | Human | Radioligand Binding | >1000 nM | - | >2000-fold | [1] |
| Dopamine D1/D5 Receptors | This compound | Rat | Radioligand Binding | Low Affinity | - | Not specified | [1] |
| Sigma Binding Sites | This compound | - | Radioligand Binding | Low Affinity | - | Not specified | [1] |
| 5-HT1A Receptor | This compound | - | Radioligand Binding | Low Affinity | - | Not specified | [1] |
| 5-HT2 Receptor | This compound | - | Radioligand Binding | Low Affinity | - | Not specified | [1] |
Troubleshooting Guide
This guide is intended to help researchers identify and resolve potential issues arising from off-target effects of this compound at high concentrations.
| Question | Answer |
| My experimental results are inconsistent with selective D4 receptor antagonism. What could be the cause? | At high concentrations, the selectivity of this compound for the D4 receptor over D2 and D3 receptors may be diminished. Although the selectivity is over 2000-fold, exceptionally high concentrations could lead to the engagement of these other dopamine receptor subtypes, resulting in a mixed pharmacological profile.[1] Consider performing a dose-response curve to determine the optimal concentration for selective D4 antagonism in your experimental system. |
| I am observing unexpected cellular responses unrelated to dopamine signaling. What are the possible off-target interactions? | While the original characterization of this compound showed low affinity for a limited panel of other receptors (D1/D5, 5-HT1A, 5-HT2, and sigma sites), it has not been extensively profiled against a broad range of G-protein coupled receptors (GPCRs), ion channels, or kinases.[1] At high concentrations, this compound may interact with other, as-yet-unidentified targets. To investigate this, consider performing a broad off-target screening assay. |
| How can I confirm that the observed effects in my experiment are due to D4 receptor antagonism and not off-target effects? | To validate the on-target effects of this compound, consider the following control experiments: 1. Rescue Experiment: In a system expressing the D4 receptor, see if the effects of this compound can be reversed by a D4 receptor agonist. 2. Knockout/Knockdown Model: Utilize cells or an animal model where the D4 receptor has been genetically removed or its expression is significantly reduced. In such a model, this compound should not produce its intended effects if they are D4-mediated. 3. Use of a Structurally Different D4 Antagonist: Compare the effects of this compound with another selective D4 antagonist that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect. |
| Are there any known liabilities with the chemical structure of this compound that might suggest off-target interactions? | The azaindole core of this compound is a common scaffold in medicinal chemistry. While this structure contributes to its high affinity for the D4 receptor, it is possible that at high concentrations, it could interact with other proteins that have binding sites amenable to this chemical motif. A thorough literature search on the pharmacology of other azaindole-containing compounds may provide clues to potential off-target interactions. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a high-affinity, selective antagonist of the dopamine D4 receptor.[1][2] The dopamine D4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the action of dopamine at this receptor, thereby preventing the downstream signaling cascade. |
| What is a safe concentration range to maintain selectivity for the D4 receptor? | Based on its high affinity (Ki = 0.51 nM), concentrations in the low nanomolar range are recommended to ensure high selectivity for the D4 receptor.[1] It is advisable to perform a dose-response curve in your specific experimental setup to determine the lowest effective concentration that elicits the desired D4-mediated effect without engaging off-targets. |
| How does the selectivity of this compound compare to other dopamine receptor antagonists? | This compound exhibits over 2000-fold selectivity for the D4 receptor over the closely related D2 and D3 receptors, which is a significant advantage for specifically studying D4 receptor function.[1] Many other dopamine antagonists have a broader spectrum of activity across different dopamine receptor subtypes. |
| What are the downstream signaling pathways affected by D4 receptor antagonism with this compound? | By blocking the D4 receptor, this compound prevents the dopamine-induced inhibition of adenylyl cyclase. This leads to a relative increase in intracellular cAMP levels. cAMP is a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, influencing gene transcription, ion channel activity, and other cellular processes. |
| Where can I find more information on experimental protocols to assess off-target effects? | Standard protocols for assessing off-target effects include broad radioligand binding assays (receptor screening panels) and functional cell-based assays that measure downstream signaling of various GPCRs (e.g., cAMP or calcium flux assays). Several contract research organizations (CROs) offer these services with extensive panels of molecular targets. |
Visualizations
Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity
This protocol describes a competitive binding assay to determine the affinity of this compound for a potential off-target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for the receptor of interest.
-
This compound stock solution.
-
Assay buffer (specific to the receptor).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the receptor).
-
Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay to Assess Off-Target Activity
This protocol is for determining if this compound has agonist or antagonist activity at a Gi/Go- or Gs-coupled off-target receptor.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 or CHO cells).
-
This compound stock solution.
-
A known agonist for the receptor of interest.
-
Forskolin (B1673556) (for Gi/Go-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
For Antagonist Mode: a. Pre-incubate the cells with varying concentrations of this compound for a specified time. b. Add a fixed concentration of the known agonist (typically its EC80). For Gi/Go-coupled receptors, also add forskolin to stimulate cAMP production. c. Incubate for the recommended time.
-
For Agonist Mode: a. Add varying concentrations of this compound to the cells. b. Incubate for the recommended time.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Data Analysis: a. Antagonist Mode: Plot the cAMP levels against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50. b. Agonist Mode: Plot the cAMP levels against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
References
Overcoming poor bioavailability of L-750667 in animal studies
Troubleshooting Guide: Overcoming Poor Bioavailability of L-750667
This guide provides a systematic approach to diagnosing and resolving issues related to the poor oral bioavailability of this compound in preclinical animal models.
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our animal studies. What are the potential causes and how can we address this?
A1: Low and variable oral bioavailability is a common challenge for compounds with poor aqueous solubility.[1][2][3] The primary causes can be categorized as follows:
-
Poor Aqueous Solubility and Dissolution: The compound does not dissolve adequately in the gastrointestinal fluids, which is a prerequisite for absorption.[2][3]
-
Low Permeability: The compound cannot efficiently cross the intestinal membrane to enter the bloodstream.
-
Extensive First-Pass Metabolism: The compound is heavily metabolized in the liver or gut wall before it can reach systemic circulation.[2]
To systematically troubleshoot this, we recommend the following workflow:
Caption: Troubleshooting workflow for poor oral bioavailability.
Formulation Strategies and Data
Q2: What specific formulation strategies can we employ to improve the oral bioavailability of this compound, and what level of improvement can we expect?
A2: Several formulation strategies can significantly enhance the oral bioavailability of poorly soluble compounds like this compound. The choice of strategy depends on the physicochemical properties of the compound. Below is a summary of common approaches with hypothetical data illustrating potential improvements.
| Formulation Strategy | Principle | Expected Fold Increase in Bioavailability (Hypothetical) | Key Advantages | Key Disadvantages |
| Micronization | Increases surface area for dissolution by reducing particle size.[1][3] | 2 - 5 fold | Simple, cost-effective. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersion | Dispersing the drug in a polymer matrix in an amorphous state to improve solubility and dissolution rate. | 5 - 20 fold | Significant enhancement in solubility. | Potential for recrystallization, stability concerns. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract.[4] | 10 - 50 fold | Enhances solubility and absorption via lymphatic pathways, reducing first-pass metabolism.[4] | Complex formulation development, potential for GI side effects. |
| Cyclodextrin Complexation | Encapsulates the drug molecule within a cyclodextrin cavity, forming a water-soluble inclusion complex.[1] | 5 - 15 fold | Improves solubility and stability. | Limited drug loading capacity. |
| Nanocrystal Formulation | Reduces drug particle size to the nanometer range, dramatically increasing surface area and dissolution velocity.[2] | 10 - 30 fold | High drug loading, applicable to various administration routes. | Complex manufacturing process.[3] |
Experimental Protocols
Q3: Can you provide a detailed protocol for preparing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?
A3: Certainly. Here is a general protocol for developing a SEDDS formulation for a poorly soluble compound like this compound.
Objective: To prepare a SEDDS formulation to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select appropriate excipients.
-
Add an excess amount of this compound to 1 mL of each excipient in a vial.
-
Vortex for 30 minutes and then shake in a water bath at 40°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, select the best oil, surfactant, and co-surfactant.
-
Prepare mixtures of these excipients at various ratios (e.g., oil:surfactant:co-surfactant from 10:90:0 to 90:10:0).
-
For each mixture, perform an aqueous titration by adding water dropwise while vortexing.
-
Visually observe the formation of emulsions and identify the clear or bluish-transparent microemulsion region.
-
Plot the data on a ternary phase diagram to identify the optimal concentration ranges for the SEDDS formulation.
-
-
Preparation of this compound SEDDS:
-
Select a ratio of oil, surfactant, and co-surfactant from the optimal region of the phase diagram.
-
Accurately weigh the components into a glass vial.
-
Heat the mixture to 40°C to facilitate mixing.
-
Add the pre-weighed amount of this compound to the excipient mixture.
-
Vortex until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the prepared SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Emulsification Time: Add a small amount of the SEDDS to a beaker of water with gentle stirring and measure the time it takes to form a clear microemulsion.
-
In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (e.g., paddle method) in a relevant buffer (e.g., simulated gastric fluid).
-
Caption: Experimental workflow for SEDDS formulation development.
FAQs
Q4: How do we choose between different animal species for bioavailability studies?
A4: The choice of animal species is critical and should be based on which species' metabolic profile and gastrointestinal physiology most closely resemble that of humans for the compound class under investigation.[5] Rodents (mice and rats) are often used for initial screening due to cost and ethical considerations, while non-rodent species like dogs or non-human primates may provide more predictive data for human pharmacokinetics.[5][6] It's important to assess the metabolic stability of this compound in liver microsomes from different species, including humans, to aid in this selection.
Q5: If formulation strategies do not sufficiently improve oral bioavailability, what are the next steps?
A5: If formulation changes are insufficient, it may indicate that poor permeability or high first-pass metabolism, rather than just solubility, are the primary limiting factors. In this case, consider the following:
-
Investigate Permeability: Use in vitro models like Caco-2 cell monolayers to determine the intestinal permeability of this compound.
-
Assess Metabolism: Conduct in vitro studies with liver S9 fractions or hepatocytes to understand the metabolic pathways and identify key metabolizing enzymes.[7]
-
Prodrug Approach: Consider chemical modification of this compound to create a prodrug with improved permeability or metabolic stability.
-
Alternative Routes of Administration: For preclinical efficacy studies, you may need to switch to an alternative route of administration, such as intravenous (IV) or intraperitoneal (IP) injection, to ensure adequate systemic exposure.
Q6: Could the mechanism of action of this compound be related to its poor bioavailability?
A6: While a direct link is not typical, the physicochemical properties that dictate a drug's mechanism of action can also influence its bioavailability. For instance, if this compound is a highly lipophilic kinase inhibitor designed to penetrate the cell membrane and bind to an intracellular target, this high lipophilicity might lead to poor aqueous solubility. The diagram below illustrates a hypothetical signaling pathway that such a compound might inhibit.
Caption: Hypothetical inhibition of the Raf-MEK-ERK signaling pathway by this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy.umich.edu [pharmacy.umich.edu]
Technical Support Center: L-750667 In Vivo Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable vehicle for the in vivo administration of L-750667. The following information is intended to serve as a starting point for formulation development. Due to the limited publicly available data on the physicochemical properties of this compound, empirical determination of solubility and stability in the selected vehicle is critical for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting a vehicle for this compound?
A1: this compound is known to be a poorly water-soluble compound. This presents a significant challenge for in vivo administration, as an appropriate vehicle must be chosen to ensure complete dissolution and maintain stability, thereby allowing for accurate dosing and reliable experimental outcomes. The selection of a vehicle must also consider the route of administration and the potential for vehicle-induced toxicity or pharmacological effects.
Q2: What are some recommended starting points for vehicle selection for this compound?
A2: Based on available information and general practices for poorly soluble compounds, the following vehicles and strategies can be considered as starting points. It is crucial to experimentally verify the solubility and stability of this compound in any chosen vehicle.
-
DMSO-based co-solvent systems: this compound is reported to be soluble in Dimethyl Sulfoxide (B87167) (DMSO).[1][2][3][4] A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a more biocompatible vehicle.[5] However, the final concentration of DMSO should be kept to a minimum to avoid potential toxicity.[6]
-
Polyethylene Glycol (PEG) and Propylene Glycol (PG) based systems: PEGs (e.g., PEG400) and PG are frequently used as co-solvents to enhance the solubility of hydrophobic compounds.[5] They are generally well-tolerated at lower concentrations.
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can be used to encapsulate the drug molecule and increase its aqueous solubility.
-
Oil-based vehicles: For oral or intraperitoneal administration of highly lipophilic compounds, oil-based vehicles like corn oil, olive oil, or sesame oil can be considered.[5]
Q3: How can I prepare a formulation using a co-solvent system?
A3: A typical procedure for preparing a co-solvent formulation is as follows:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal volume of the primary organic solvent (e.g., DMSO). Gentle warming or sonication may aid dissolution.
-
In a separate container, prepare the desired mixture of co-solvents and the aqueous component (e.g., saline or PBS).
-
Slowly add the drug-containing organic solvent to the co-solvent/aqueous mixture while vortexing or stirring to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness. The final solution should be clear.
Q4: What are the signs of vehicle-induced toxicity or adverse effects in animals?
A4: It is essential to include a vehicle-only control group in your in vivo study to differentiate between the effects of the vehicle and the test compound. Signs of vehicle toxicity can include:
-
Irritation, inflammation, or necrosis at the injection site.
-
Sedation, ataxia, or other behavioral changes.
-
Changes in body weight, food, or water consumption.
-
Organ-specific toxicity, which may be identified through histopathology.
Q5: How should I store my prepared this compound formulations?
A5: The stability of this compound in solution is not well-documented.[7][8][9] Therefore, it is highly recommended to prepare formulations fresh on the day of use. If short-term storage is necessary, it should be at 2-8°C and protected from light. A pilot stability study to assess the compound's stability in the chosen vehicle over the intended storage duration is advisable.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| This compound does not fully dissolve in the chosen vehicle. | Insufficient solvent strength. | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400).- Try a different co-solvent or a combination of solvents.- Consider using a solubilizing agent like a cyclodextrin.- Gentle heating or sonication may aid dissolution, but be cautious of potential degradation. |
| The compound precipitates out of solution after preparation or upon dilution. | The solution is supersaturated, or the addition of an aqueous component reduces solubility. | - Decrease the final concentration of this compound.- Add the drug concentrate to the diluent more slowly and with vigorous mixing.- Use a surfactant (e.g., Tween 80, Cremophor EL) to improve the stability of the formulation. |
| The prepared formulation is too viscous for injection. | High concentration of polymers like PEG or cyclodextrins. | - Reduce the concentration of the viscosity-enhancing agent.- Gently warm the formulation to reduce its viscosity just prior to administration (ensure temperature stability of this compound). |
| Observed toxicity or adverse effects in the vehicle control group. | The vehicle or a component of the vehicle is not well-tolerated at the administered dose and volume. | - Reduce the concentration of the organic co-solvent (especially DMSO).- Decrease the total administration volume.- Switch to a more biocompatible vehicle. |
| Inconsistent or unexpected results between experiments. | Instability of this compound in the formulation. | - Prepare fresh formulations for each experiment.- Protect the formulation from light and store it at a controlled temperature.- Conduct a stability study of this compound in the chosen vehicle. |
Quantitative Data Summary
There is limited publicly available quantitative solubility data for this compound. The following table provides general solubility information for common vehicles and should be used as a guide for initial formulation screening. It is imperative to experimentally determine the solubility of this compound in your chosen vehicle to your desired concentration.
| Vehicle Component | General Properties and Considerations | Typical Concentration Range in Formulations |
| DMSO (Dimethyl Sulfoxide) | A powerful aprotic solvent, but can have toxic effects at higher concentrations.[2][10] | < 10% v/v for in vivo studies is generally recommended. |
| PEG 400 (Polyethylene Glycol 400) | A water-miscible polymer, generally considered safe. Can increase viscosity. | 10 - 60% v/v |
| Ethanol | A common co-solvent, but can cause irritation and has pharmacological effects. | < 10% v/v |
| Propylene Glycol (PG) | A viscous, water-miscible co-solvent. Generally considered safe. | 10 - 40% v/v |
| Tween 80 (Polysorbate 80) | A non-ionic surfactant used to increase solubility and stability. | 1 - 5% v/v |
| HP-β-CD (Hydroxypropyl-β-cyclodextrin) | A cyclic oligosaccharide that can form inclusion complexes to enhance solubility. | 10 - 40% w/v |
| Saline (0.9% NaCl) | Isotonic aqueous vehicle for dilution. | Used as the primary diluent to achieve the final desired volume. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg) into several glass vials.
-
To each vial, add a measured volume of a different test vehicle (e.g., 100 µL).
-
Vortex each vial vigorously for 2-5 minutes.
-
If the compound does not dissolve, incrementally add more vehicle (e.g., in 100 µL aliquots) and repeat the vortexing until the compound is fully dissolved or it is clear that it is not soluble at a reasonable concentration.
-
Visually inspect for complete dissolution (a clear solution with no visible particles).
-
Calculate the approximate solubility in mg/mL for each vehicle.
Protocol 2: Preparation of a DMSO/PEG 400/Saline Co-solvent Formulation
This is an example protocol and the ratios may need to be optimized.
-
Preparation of the Drug Concentrate: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution.
-
Preparation of the Vehicle Diluent: In a separate sterile tube, combine PEG 400 and saline in the desired ratio (e.g., for a final formulation of 10% DMSO, 40% PEG 400, and 50% saline, you would mix 4 parts PEG 400 with 5 parts saline).
-
Final Formulation: While vortexing the vehicle diluent, slowly add the this compound drug concentrate to achieve the desired final concentration. For example, to make 1 mL of the final formulation, add 200 µL of the 50 mg/mL drug concentrate to 800 µL of the PEG 400/saline mixture.
-
Final Inspection: Ensure the final formulation is a clear, homogenous solution.
Visualizations
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of concentrated aqueous solutions of pralidoxime chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of colistimethate sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Navigating the Nuances of L-750667: A Technical Guide to Addressing Conflicting Data
For Immediate Release
Researchers and drug development professionals working with the dopamine (B1211576) receptor ligand L-750667 now have access to a comprehensive technical support center designed to address conflicting data in the existing literature. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and clear visualizations of the compound's complex pharmacology.
The primary source of discrepancy in the data surrounding this compound stems from its dual activity at different dopamine receptor subtypes. Evidence indicates that this compound acts as a selective antagonist at the dopamine D4 receptor and a partial agonist at the wild-type dopamine D2 receptor . This differential activity can lead to varied experimental outcomes depending on the specific receptor subtype being investigated and the experimental conditions employed.
Unraveling the Data: A Comparative Overview
To facilitate a clearer understanding of the reported values, the following tables summarize the quantitative data for this compound at both the D4 and D2 dopamine receptors.
Table 1: Binding Affinity of this compound for the Dopamine D4 Receptor
| Parameter | Value | Species | Radioligand | Source |
| Ki | 0.51 nM | Not Specified | Not Specified | MedChemExpress Product Data Sheet[1] |
| Kd | 0.16 nM | Not Specified | [¹²⁵I]L-750,667 | MedChemExpress Product Data Sheet[1] |
Table 2: Functional Activity of this compound at Dopamine D2 and D4 Receptors
| Receptor | Activity Type | Parameter | Value | Experimental System | Source |
| Wild-Type D2 | Partial Agonist | EC50 | Data not explicitly found in searches | HEK 293 cells | Cummings et al., 2009[2] |
| Mutant D2 | Antagonist | IC50 | Data not explicitly found in searches | HEK 293 cells | Cummings et al., 2009[2] |
| Wild-Type D4 | Antagonist | IC50 | Data not explicitly found in searches | HEK 293 cells | Cummings et al., 2009[2] |
Troubleshooting Common Experimental Discrepancies
The following FAQs address potential issues and provide guidance for researchers encountering conflicting results in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing agonistic effects in my D2 receptor assay when this compound is described as a D4 antagonist?
A1: This is likely due to the partial agonist activity of this compound at the wild-type D2 receptor.[2] Depending on the functional assay and the level of endogenous dopamine, a partial agonist can elicit a response. To confirm this, you can perform a concentration-response curve for this compound alone. You should observe a submaximal response compared to a full dopamine agonist.
Q2: My binding affinity (Ki) for the D4 receptor is different from the reported values. What could be the reason?
A2: Discrepancies in Ki values can arise from several factors in radioligand binding assays:
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Choice of Radioligand: The affinity of the competing radioligand can influence the apparent Ki of the test compound.[3]
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Assay Buffer and Conditions: pH, ionic strength, and the presence of specific ions can all affect ligand binding.
-
Membrane Preparation: The source and preparation of the cell membranes expressing the receptor can impact the results.
-
Data Analysis: The model used to fit the competition binding data (e.g., one-site vs. two-site fit) can yield different Ki values.
Q3: I am not seeing any functional response in my D4 receptor assay. Is my experiment failing?
A3: Not necessarily. As an antagonist, this compound will not produce a response on its own. Its effect is to block the action of an agonist. To observe the antagonist activity of this compound, you must pre-incubate your cells with this compound before adding a D4 receptor agonist (like dopamine) and then measure the inhibition of the agonist's effect.
Key Experimental Protocols
To ensure reproducibility and consistency, detailed methodologies for critical experiments are provided below.
Radioligand Binding Assay (for Ki Determination)
This protocol is a generalized procedure for determining the binding affinity of this compound.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor.
-
Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Competition Assay:
-
Incubate the cell membranes with a fixed concentration of a suitable D4 receptor radioligand (e.g., [³H]spiperone).
-
Add increasing concentrations of unlabeled this compound.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[4]
cAMP Functional Assay (for Agonist/Antagonist Activity)
This protocol can be adapted to measure either the partial agonist activity at D2 receptors or the antagonist activity at D4 receptors.
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing either the human dopamine D2 or D4 receptor.
-
Assay Medium: Use a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For D2 Partial Agonist Activity:
-
Add increasing concentrations of this compound to the cells.
-
Incubate for a specific time (e.g., 15-30 minutes).
-
-
For D4 Antagonist Activity:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration of a D4 agonist (e.g., dopamine) that gives a submaximal response (e.g., EC80).
-
Incubate for a specific time.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
Agonist: Plot the cAMP levels against the logarithm of the this compound concentration to determine the EC50 and Emax.
-
Antagonist: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration to determine the IC50.
-
Visualizing the Signaling Pathways
To further clarify the mechanism of action of this compound, the following diagrams illustrate the signaling pathways of the dopamine D2 and D4 receptors. Both receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[5]
This technical support center aims to provide researchers with the necessary tools and information to navigate the complexities of this compound pharmacology, leading to more robust and reproducible experimental outcomes. By understanding the compound's dual activity and the critical parameters of various experimental setups, the scientific community can better harness the potential of this selective dopamine receptor ligand.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of L-750,667 and Clozapine for Dopamine D4 Receptor Binding
For Immediate Release
This guide provides a detailed comparison of the binding affinities of L-750,667 and the atypical antipsychotic drug clozapine (B1669256) for the dopamine (B1211576) D4 receptor. This document is intended for researchers, scientists, and professionals involved in neuropharmacology and drug development. The information presented herein is compiled from peer-reviewed scientific literature and provides quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Binding Affinity Data
The binding affinity of a compound for a receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for L-750,667 and clozapine at the human dopamine D4 receptor, as well as at the closely related D2 and D3 receptors for comparative purposes.
| Compound | D4 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| L-750,667 | 0.51[1] | >1000[1] | >1000[1] |
| Clozapine | 1.3 - 20 | 75[2] | Varies |
Note: The Ki value for clozapine can vary depending on the experimental conditions and the radioligand used in the assay.[3]
Experimental Protocols
The determination of binding affinities for L-750,667 and clozapine at the dopamine D4 receptor is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled compound (the "competitor," e.g., L-750,667 or clozapine) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Detailed Methodology: Competitive Radioligand Binding Assay
1. Materials and Reagents:
- Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO or HEK293 cells) expressing the human recombinant dopamine D4 receptor.
- Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the D4 receptor (e.g., [³H]-spiperone or [¹²⁵I]-L-750,667).
- Test Compounds: L-750,667 and clozapine, dissolved to create a range of concentrations.
- Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail: A solution that emits light when it interacts with radioactive particles.
- Glass Fiber Filters: To separate bound from unbound radioligand.
- 96-well Plates: For performing the assay.
- Cell Harvester and Liquid Scintillation Counter: For collecting the filters and measuring radioactivity.
2. Procedure:
- Membrane Preparation: The cell membranes expressing the D4 receptor are thawed and diluted in the assay buffer to a predetermined optimal concentration.
- Assay Setup: The assay is performed in a 96-well plate. Each well contains a final volume of 250 µL.
- Total Binding: Wells containing the cell membranes and the radioligand.
- Non-specific Binding: Wells containing the cell membranes, the radioligand, and a high concentration of an unlabeled competitor to saturate all specific binding sites.
- Competitive Binding: Wells containing the cell membranes, the radioligand, and varying concentrations of the test compound (L-750,667 or clozapine).
- Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.
- Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
- The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound.
- The data are then plotted as a dose-response curve, with the logarithm of the competitor concentration on the x-axis and the percentage of specific binding on the y-axis.
- A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Discussion
The data clearly indicate that L-750,667 is a highly potent and selective antagonist for the dopamine D4 receptor, with a sub-nanomolar Ki value and over 2000-fold selectivity against D2 and D3 receptors.[1] Clozapine also demonstrates a high affinity for the D4 receptor, which is thought to contribute to its atypical antipsychotic properties.[3] However, clozapine's binding profile is broader, with significant affinity for other dopamine receptor subtypes and other neurotransmitter receptors.
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, couples to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] This reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing neuronal excitability and gene expression.
Conclusion
Both L-750,667 and clozapine exhibit high affinity for the dopamine D4 receptor. L-750,667 stands out for its exceptional selectivity, making it a valuable tool for research focused specifically on the D4 receptor. Clozapine's more complex pharmacological profile, with high D4 affinity, likely contributes to its unique clinical efficacy in treatment-resistant schizophrenia. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for further investigation into the therapeutic potential of targeting the dopamine D4 receptor.
References
- 1. Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. Dopamine Receptor | DC Chemicals [dcchemicals.com]
- 3. Dopamine receptor sequences. Therapeutic levels of neuroleptics occupy D2 receptors, clozapine occupies D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
A Comparative Guide to L-750667 and Other Selective D4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors, has been a focal point of research for its potential role in various neuropsychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD). Its distinct neuroanatomical distribution, with higher expression in the prefrontal cortex and limbic areas compared to the striatum, has driven the development of selective D4 antagonists with the hypothesis that they may offer therapeutic benefits with a reduced risk of extrapyramidal side effects associated with broader-spectrum antipsychotics. This guide provides a comparative overview of L-750667, a potent and selective D4 antagonist, alongside other notable selective D4 antagonists, supported by experimental data.
Quantitative Comparison of Binding Affinities and Selectivity
The following table summarizes the in vitro binding affinities (Ki) of this compound and other selected D4 antagonists for the human dopamine D4, D2, and D3 receptors. The data is compiled from various radioligand binding studies. It is important to note that direct comparisons are most accurate when data is generated from head-to-head studies under identical experimental conditions; however, the presented data provides a valuable reference for the relative potency and selectivity of these compounds.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity | Reference |
| This compound | 0.51 | >1000 | >1000 | >2000 | >2000 | [1] |
| L-745,870 | 0.43 | >1000 | >1000 | >2325 | >2325 | [2] |
| S 18126 | 2.4 | 1100 | 340 | 458 | 142 | [3] |
| U-101958 | 0.22 | 1000 | 100 | 4545 | 455 | |
| ML398 | 36 | >20000 | >20000 | >555 | >555 | |
| CP-293,019 | 1.1 | 2300 | 1100 | 2091 | 1000 |
Note: Ki values represent the concentration of the competing ligand that binds to half of the receptors in the absence of the radioligand. Higher Ki values indicate lower binding affinity. Selectivity is calculated as the ratio of Ki values (Ki D2 or D3 / Ki D4).
Functional Antagonism at the D4 Receptor
This compound has been characterized as a potent antagonist at the human D4 receptor. In functional assays, it effectively reverses the inhibition of cyclic AMP (cAMP) accumulation induced by dopamine.[1]
-
This compound: Exhibits high-affinity antagonist activity, reversing dopamine (1 µM)-induced inhibition of cAMP accumulation in HEK cells expressing the human D4 receptor with an EC50 value of 80 nM.[1]
-
L-745,870: Also demonstrates potent D4 antagonist activity by reversing dopamine-mediated inhibition of adenylate cyclase.[2]
-
S 18126: Effectively blocks dopamine-induced [35S]-GTPγS binding at the D4 receptor.[3]
In Vivo Efficacy
Preclinical studies in animal models provide insights into the potential therapeutic effects of selective D4 antagonists. One commonly used model is the apomorphine-induced deficit in prepulse inhibition (PPI) of the startle reflex, which is considered a measure of sensorimotor gating, a process disrupted in schizophrenia.
-
Several selective D4 antagonists, including L-745,870 , CP-293,019 , and U-101,387 , have been shown to significantly block the apomorphine-induced loss of PPI in rats.[4] This suggests that selective D4 receptor blockade may contribute to the antipsychotic-like effects observed with these compounds in this model.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2, D3, and D4 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human recombinant D2, D3, or D4 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]spiperone (a high-affinity antagonist for D2-like receptors).
-
Test compounds (e.g., this compound, L-745,870) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubate cell membranes (20-50 µg of protein) with a fixed concentration of [3H]spiperone (typically at or near its Kd value) and a range of concentrations of the test compound in a total volume of 250 µL of assay buffer.
-
For determining non-specific binding, incubate the membranes and radioligand with a high concentration of a non-labeled ligand instead of the test compound.
-
Incubate the mixture for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional antagonist activity of a test compound at the D4 receptor.
Materials:
-
A cell line stably expressing the human D4 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement (e.g., CHO or HEK293 cells).
-
Dopamine (agonist).
-
Test compound (antagonist).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., LANCE cAMP kit, GloSensor cAMP Assay).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells with various concentrations of the test compound (antagonist) for a specified period.
-
Stimulate the cells with a fixed concentration of dopamine (agonist) in the presence of forskolin.
-
Incubate for a specific time to allow for cAMP production.
-
Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the antagonist by plotting the inhibition of the dopamine-induced cAMP response against the antagonist concentration.
-
Calculate the EC50 value, which represents the concentration of the antagonist that produces 50% of its maximal inhibitory effect.
Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled receptor. Upon activation by dopamine, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Dopamine D4 receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of a test compound.
Caption: Workflow for a radioligand binding assay.
Logical Relationship of D4 Antagonism in a Functional Assay
This diagram depicts the logical relationship of how a D4 antagonist, like this compound, counteracts the effect of an agonist in a cAMP functional assay.
Caption: Logical flow of D4 antagonist action.
References
- 1. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Dopamine D4 Receptor Antagonism: Comparative Analysis of S 18126, L 745,870, and Raclopride [synapse.patsnap.com]
- 3. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating L-750667: A Comparative Guide to its Antagonist Effects on Dopamine Signaling Pathways
This guide provides a comprehensive comparison of the dopamine (B1211576) D4 receptor antagonist, L-750667, with other selective dopamine receptor antagonists. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on supporting experimental data.
Introduction to this compound and Dopamine D4 Receptor Signaling
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in the central nervous system for therapeutic intervention in various neurological and psychiatric disorders. Activation of the D4 receptor by its endogenous ligand, dopamine, initiates a signaling cascade through the inhibitory G protein (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] this compound is a potent and highly selective antagonist for the dopamine D4 receptor.[2] Its primary mechanism of action is to block the binding of dopamine to the D4 receptor, thereby preventing the downstream signaling events that lead to a reduction in cAMP levels.
Comparative Analysis of Dopamine Receptor Antagonists
To validate the antagonist effects of this compound, its performance is compared with other well-characterized dopamine receptor antagonists. The following tables summarize the binding affinities and functional potencies of this compound and its comparators.
Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine Receptor Antagonists
| Compound | Dopamine D4 Receptor | Dopamine D2 Receptor | Dopamine D3 Receptor | Selectivity (D4 vs. D2/D3) |
| This compound | 0.51 [2] | >1000[2] | >1000[2] | >2000-fold for D4[2] |
| L-745,870 | 2.5[3] | - | - | Highly selective for D4[1] |
| L-741,626 | - | pKi = 7.95–8.35[4] | pKi = 6.79–7.04[4] | Selective for D2 |
| Raclopride | Low affinity[3] | Potent[3] | Potent[3] | D2/D3 selective |
Table 2: Comparative Functional Antagonist Potencies (cAMP Assay)
| Compound | Target Receptor | Assay Type | Potency (IC50/EC50, nM) |
| This compound | Dopamine D4 | Reversal of dopamine-induced inhibition of cAMP accumulation | 80 (EC50) [2] |
| L-745,870 | Dopamine D4 | Blockade of dopamine-induced [35S]-GTPγS binding | Low Kb[3] |
| Raclopride | Dopamine D2 | Blockade of dopamine-induced [35S]-GTPγS binding | Effective[3] |
Note: Data for L-745,870 and Raclopride in a cAMP assay were not available in the same comparative context. The provided data is from a [35S]-GTPγS binding assay, which is another measure of G protein activation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D4 receptor are cultured and harvested.
-
Cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [125I]this compound or [3H]spiperone).
-
Varying concentrations of the unlabeled competitor compound (e.g., this compound or other antagonists).
-
Cell membrane preparation.
-
-
For non-specific binding determination, a high concentration of a known potent ligand (e.g., haloperidol) is used instead of the competitor.
-
-
Incubation and Filtration:
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
-
Cell Culture and Plating:
-
CHO or HEK293 cells stably expressing the human dopamine D4 receptor are cultured to an appropriate confluency.
-
Cells are seeded into 96- or 384-well plates and allowed to attach.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer.
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
A fixed concentration of a dopamine receptor agonist (e.g., dopamine or quinpirole) is added in the presence of an adenylyl cyclase stimulator like forskolin. Forskolin is used to increase the basal cAMP level, making the inhibitory effect of the D4 receptor activation more readily measurable.
-
The cells are incubated to allow for changes in intracellular cAMP levels.
-
-
cAMP Quantification:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP detection kit. These kits are often based on technologies such as Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Resonance Energy Transfer (FRET), or Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
The antagonist's effect is measured as the reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
The EC50 value (the concentration of the antagonist that produces 50% of its maximal effect) is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
-
Visualizing Dopamine Signaling and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Radioligand Binding Assay
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Dopamine D4 Receptor Antagonism: Comparative Analysis of S 18126, L 745,870, and Raclopride [synapse.patsnap.com]
- 4. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Profile of L-750,667 and L-745,870: Selective Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective dopamine (B1211576) D4 receptor antagonists, L-750,667 and L-745,870, based on available preclinical data. The information is intended to assist researchers in understanding the pharmacological profiles of these compounds and to guide future research and drug development efforts targeting the dopamine D4 receptor.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, has been a target of interest for the development of novel antipsychotics and other CNS-active drugs.[1] Both L-750,667 and L-745,870 have been identified as potent and selective antagonists of the D4 receptor. This guide summarizes their binding affinities, selectivity, and available in vivo data from preclinical models to offer a comparative overview of their pharmacological properties.
Data Presentation
Table 1: Dopamine Receptor Binding Affinity Profile
| Compound | Dopamine D4 (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | D4 Selectivity vs D2 | D4 Selectivity vs D3 |
| L-745,870 | 0.43[2] | 960[2] | 2300[2] | ~2232-fold | ~5348-fold |
| L-750,667 | ~0.06 (Kd) | Data not available | Data not available | Data not available | Data not available |
Note: The value for L-750,667 is a dissociation constant (Kd) from a radioligand binding study in rat retina and may not be directly comparable to the inhibitor constant (Ki). Further studies are needed to determine the Ki of L-750,667 at dopamine receptor subtypes.
Table 2: Summary of In Vivo Preclinical Findings
| Compound | Preclinical Model | Key Findings |
| L-745,870 | Rodent models of psychosis | Failed to antagonize amphetamine-induced hyperactivity.[3] |
| Did not impair conditioned avoidance responding.[3] | ||
| Ineffective in human clinical trials for schizophrenia.[4] | ||
| L-750,667 | No in vivo data available from the conducted search. |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity (Ki) of a test compound for dopamine receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific dopamine receptor subtype (e.g., D2, D3, D4) are prepared from cultured cells (e.g., CHO, HEK293).[5]
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]spiperone) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., L-745,870).[6][7]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[7]
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.[7]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]
Amphetamine-Induced Hyperlocomotion in Mice
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to inhibit amphetamine-induced increases in locomotor activity.
Methodology:
-
Animals: Male mice are typically used for this assay.[9]
-
Apparatus: Locomotor activity is measured in an open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.[3]
-
Procedure:
-
Mice are habituated to the testing environment.[9]
-
A baseline level of locomotor activity is recorded for a set period (e.g., 30 minutes).[3]
-
The test compound or vehicle is administered (e.g., intraperitoneally).
-
After a specified pretreatment time, amphetamine (a psychostimulant that increases dopamine release) is administered to induce hyperlocomotion.[9]
-
Locomotor activity is then recorded for a subsequent period (e.g., 60-90 minutes).[3]
-
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups to determine if the test compound significantly attenuates the amphetamine-induced increase in activity.
Mandatory Visualization
Caption: Dopamine D4 receptor signaling pathway.
Caption: A typical preclinical drug discovery workflow.
References
- 1. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. b-neuro.com [b-neuro.com]
- 4. L-750,667 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating the Effects of L-750667 Across Diverse Cell Lines
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for the cross-validation of L-750667's effects in various cell lines. Due to a lack of extensive public data on the compound's activity across a range of cell types, this document outlines a proposed series of experiments, data presentation formats, and detailed protocols to enable a thorough investigation of its potential therapeutic applications.
Understanding this compound: A Selective Dopamine (B1211576) D4 Receptor Antagonist
This compound is a potent and selective antagonist of the D4 dopamine receptor, exhibiting a high affinity with a Ki value of 0.51 nM.[1][2] Its radiolabeled form, [125I]L-750,667, has a Kd value of 0.16 nM for the D4 receptor.[1][2] The primary mechanism of action of this compound involves the reversal of dopamine-induced inhibition of cAMP accumulation.[1][2] While its primary application has been in neuroscience to study the distribution and function of D4 dopamine receptors, its effects on cell proliferation and viability in different cell lines, particularly in the context of cancer, remain largely unexplored.[1] This guide provides a template for conducting such a cross-validation study.
Proposed Cross-Validation Study of this compound
The following sections outline a proposed experimental workflow to assess and compare the effects of this compound across a panel of selected cell lines.
Hypothetical Data Presentation
To facilitate a clear comparison of this compound's effects, all quantitative data should be summarized in structured tables.
Table 1: Cell Viability (IC50) of this compound in Different Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| Cell Line A | e.g., Breast Cancer | Experimental Data | Experimental Data |
| Cell Line B | e.g., Lung Cancer | Experimental Data | Experimental Data |
| Cell Line C | e.g., Glioblastoma | Experimental Data | Experimental Data |
| Normal Cell Line | e.g., Fibroblast | Experimental Data | Experimental Data |
Table 2: Apoptotic Effects of this compound at IC50 Concentration (48h)
| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Cell Line A | Experimental Data | Experimental Data |
| Cell Line B | Experimental Data | Experimental Data |
| Cell Line C | Experimental Data | Experimental Data |
| Normal Cell Line | Experimental Data | Experimental Data |
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: A panel of cancer cell lines from different tissues of origin and a non-cancerous control cell line should be selected.
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat them with this compound at their respective IC50 concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis for Signaling Pathway Proteins
-
Treat cells with this compound at the IC50 concentration for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway of this compound in a cancer cell line.
Caption: Experimental workflow for cross-validating this compound effects.
This guide provides a robust framework for the systematic evaluation of this compound across various cell lines. The proposed experiments, data presentation formats, and detailed protocols are designed to generate high-quality, comparable data that will be invaluable for assessing the compound's potential as a therapeutic agent. By following this guide, researchers can contribute to a deeper understanding of this compound's biological activities and pave the way for future translational studies.
References
A Comparative Analysis of L-750667 and Risperidone on Dopamine D4 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the selective D4 antagonist L-750667 and the atypical antipsychotic risperidone (B510), focusing on their interactions with the dopamine (B1211576) D4 receptor. The information presented is collated from various experimental sources to offer a comprehensive overview of their binding affinities, functional activities, and receptor selectivity profiles.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the development of therapeutics for neurological and psychiatric disorders. Its unique expression profile, primarily in the prefrontal cortex, amygdala, and midbrain, and its high affinity for the atypical antipsychotic clozapine (B1669256), have made it a focal point of research. This guide compares this compound, a highly selective D4 receptor antagonist, with risperidone, a widely used atypical antipsychotic with a broader receptor binding profile.
Data Presentation
Table 1: Comparative Binding Affinity and Functional Potency at the D4 Receptor
| Compound | D4 Receptor Binding Affinity (Ki) | D4 Receptor Functional Activity (Antagonist) |
| This compound | 0.51 nM[1] | EC50 = 80 nM (reversal of dopamine-induced cAMP inhibition)[1] |
| Risperidone | ~7-8 nM (e.g., 7.3 nM)[2] | Potent antagonist (quantitative IC50/EC50 in a D4-specific cAMP assay not explicitly found, but inferred from its mechanism as a D2-like antagonist)[1][3] |
Table 2: Receptor Selectivity Profile (Ki in nM)
| Receptor | This compound | Risperidone |
| Dopamine D4 | 0.51 [1] | ~7.3 [2] |
| Dopamine D2 | >1000 (>2000-fold selective)[1] | 3.2[2] |
| Dopamine D3 | >1000 (>2000-fold selective)[1] | ~10-30 |
| Serotonin (B10506) 5-HT1A | >1000[1] | 420[2] |
| Serotonin 5-HT2A | >1000[1] | 0.2[2] |
| Serotonin 5-HT2C | Not reported | 50[2] |
| Adrenergic α1 | Not reported | 5[2] |
| Adrenergic α2 | Not reported | 16[2] |
| Histamine H1 | Not reported | 20[2] |
| Muscarinic M1 | Not reported | >10,000[2] |
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol is based on the methodology described in the initial characterization of this compound.[1]
-
Cell Preparation: Membranes were prepared from Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D4 receptor (hD4 HEK).
-
Radioligand: [¹²⁵I]this compound was used as the radioligand.
-
Assay Buffer: Details of the assay buffer composition were not specified in the abstract.
-
Incubation: Cell membranes were incubated with various concentrations of the radioligand to determine saturation binding, or with a fixed concentration of the radioligand and varying concentrations of the competing ligand (unlabeled this compound or other compounds) for competition binding assays.
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Data Analysis: The amount of radioactivity trapped on the filters was quantified using a gamma counter. Saturation binding data were analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding data were analyzed to determine the inhibitory constant (Ki) of the test compounds.
Functional cAMP Accumulation Assay for this compound
This protocol is based on the methodology described for determining the antagonist activity of this compound.[1]
-
Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D4 receptor (hD4 HEK).
-
Assay Principle: The assay measures the ability of an antagonist to reverse the inhibition of cyclic AMP (cAMP) accumulation induced by a dopamine agonist. D4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels upon agonist stimulation.
-
Procedure:
-
hD4 HEK cells were incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
The cells were then stimulated with 1 µM dopamine to inhibit cAMP production.
-
Varying concentrations of this compound were added to determine its ability to reverse the dopamine-induced inhibition of cAMP accumulation.
-
Intracellular cAMP levels were measured using a suitable cAMP detection kit (e.g., a radioimmunoassay or a fluorescence-based assay).
-
-
Data Analysis: The concentration of this compound that produced a half-maximal reversal of the dopamine effect was determined as the EC50 value.
Signaling Pathways and Experimental Workflows
Caption: D4 receptor signaling pathway and points of antagonism.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a D4 antagonist functional cAMP assay.
Comparative Analysis
Binding Affinity and Potency:
This compound demonstrates exceptionally high affinity for the dopamine D4 receptor, with a Ki value of 0.51 nM.[1] In contrast, risperidone exhibits a lower, yet still potent, affinity for the D4 receptor, with Ki values reported in the range of 7-8 nM.[2] This indicates that this compound binds more tightly to the D4 receptor than risperidone.
Receptor Selectivity:
The most striking difference between the two compounds lies in their selectivity. This compound is highly selective for the D4 receptor, showing over 2000-fold lower affinity for the closely related D2 and D3 receptors.[1] This high degree of selectivity makes it a valuable tool for elucidating the specific functions of the D4 receptor in research settings.
Risperidone, on the other hand, has a much broader receptor binding profile. It is a potent antagonist at D2 receptors (Ki = 3.2 nM) and exhibits very high affinity for the serotonin 5-HT2A receptor (Ki = 0.2 nM).[2] Its activity at these and other receptors, including adrenergic and histaminergic receptors, contributes to its overall therapeutic effects and side-effect profile as an atypical antipsychotic.
Functional Activity:
Both this compound and risperidone act as antagonists at the D4 receptor. As the D4 receptor is a D2-like receptor, its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
This compound has been experimentally shown to be a potent antagonist, effectively reversing the dopamine-induced inhibition of cAMP accumulation with an EC50 of 80 nM in cells expressing the human D4 receptor.[1]
While a specific functional IC50 or EC50 value for risperidone at the D4 receptor in a cAMP assay was not identified in the literature reviewed, its classification as a potent D2-like receptor antagonist strongly implies that it effectively blocks the D4 receptor's inhibitory effect on adenylyl cyclase.[1][3] Its clinical efficacy is attributed in part to its antagonism of D2-like receptors in the mesolimbic pathway.
Conclusion
This compound and risperidone both demonstrate antagonistic activity at the dopamine D4 receptor, but they represent two distinct classes of pharmacological agents. This compound is a highly potent and selective tool for the specific investigation of D4 receptor function, with its activity almost exclusively focused on this receptor subtype. Risperidone is a clinically effective atypical antipsychotic with a more complex pharmacology, characterized by high affinity for a range of neurotransmitter receptors, including D2, 5-HT2A, and to a lesser extent, D4 receptors. The choice between these two compounds would be dictated by the specific research or clinical objective: this compound for targeted D4 receptor studies, and risperidone for broad-spectrum antipsychotic therapy. Further head-to-head experimental comparisons under identical conditions would be beneficial for a more precise quantitative comparison of their functional potencies at the D4 receptor.
References
- 1. Intrinsic efficacy of antipsychotics at human D2, D3, and D4 dopamine receptors: identification of the clozapine metabolite N-desmethylclozapine as a D2/D3 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Risperidone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Atypical Antipsychotic Lumateperone (ITI-007) and Other Atypical Antipsychotics
This guide provides a detailed comparison of the novel atypical antipsychotic Lumateperone (formerly ITI-007) with other established atypical antipsychotics, including risperidone, olanzapine, and clozapine. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of receptor binding profiles, preclinical efficacy, and underlying mechanisms of action.
Data Presentation
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Lumateperone and other atypical antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Lumateperone (ITI-007) | Risperidone | Olanzapine | Clozapine |
| Dopamine (B1211576) D2 | 32 | 3.3 | 11 | 125 |
| Serotonin 5-HT2A | 0.54 | - | - | - |
| Serotonin Transporter (SERT) | 62 | - | - | - |
| Dopamine D1 | 52 | - | - | - |
| Dopamine D4 | 39.7 - 104 | - | - | - |
| α1b-Adrenergic | 36.9 | - | - | - |
| Histamine H1 | >1000 | - | - | - |
| Muscarinic M1 | >1000 | - | - | - |
Data for Risperidone, Olanzapine, and Clozapine are compiled from various sources and may show variability.
Preclinical Behavioral Studies
This table presents comparative data from preclinical studies in rodent models, which are indicative of antipsychotic-like activity and potential side effects.
| Behavioral Assay | Lumateperone (ITI-007) | Risperidone | Olanzapine |
| Conditioned Avoidance Response (CAR) | Significantly suppressed (antipsychotic-like effect) | Suppresses CAR | Suppresses CAR |
| d-Amphetamine (d-AMPH) Induced Hyperlocomotion | ID50 of 0.33 mg/kg (p.o.) | ID50 of 0.33 mg/kg (p.o.) | - |
| Catalepsy (Forelimb) | No significant effect at 1-10 mg/kg (p.o.) | Induces catalepsy at higher doses | Induces catalepsy |
Experimental Protocols
In Vitro Receptor Binding Assays (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines like CHO or HEK293, or from specific brain regions) are prepared through homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
In Vivo Behavioral Assays in Rodents
1. Conditioned Avoidance Response (CAR)
Objective: To assess the antipsychotic-like potential of a compound by measuring its ability to suppress a learned avoidance response.
Procedure:
-
Training: Rats are trained in a shuttle box with two compartments. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.
-
Testing: Once the animals are trained to a stable level of performance, they are treated with the test compound or vehicle.
-
Evaluation: The number of successful avoidance responses (moving to the other compartment during the CS presentation) is recorded. A reduction in avoidance responses without a significant impairment in escape responses (moving after the onset of the US) is indicative of an antipsychotic-like effect.
2. d-Amphetamine (d-AMPH) Induced Hyperlocomotion
Objective: To evaluate the dopamine-blocking activity of a compound by measuring its ability to attenuate the locomotor-stimulating effects of a dopamine agonist like d-amphetamine.
Procedure:
-
Habituation: Rodents are placed in an open-field arena to allow for habituation to the novel environment.
-
Treatment: Animals are pre-treated with the test compound or vehicle, followed by an injection of d-amphetamine.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated activity monitors.
-
Analysis: The ability of the test compound to reduce the d-amphetamine-induced increase in locomotor activity is quantified.
3. Catalepsy Test
Objective: To assess the potential for extrapyramidal side effects (EPS) by measuring the induction of catalepsy, a state of motor immobility.
Procedure:
-
Treatment: Animals are administered the test compound.
-
Testing: At various time points after administration, the animal's forelimbs are gently placed on an elevated horizontal bar.
-
Measurement: The time it takes for the animal to remove its paws from the bar is recorded. A prolonged time to descend is indicative of catalepsy.
Mandatory Visualizations
Caption: Signaling pathways of Lumateperone vs. other atypical antipsychotics.
Caption: Experimental workflow for a Conditioned Avoidance Response (CAR) study.
Caption: Lumateperone's region-selective effects on dopamine pathways.
L-750,667 as a Pharmacological Tool to Validate D4 Receptor Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors, has garnered significant interest as a therapeutic target for a range of neuropsychiatric disorders. Validating the function of this receptor subtype requires pharmacological tools with high selectivity and well-characterized properties. This guide provides a comprehensive comparison of L-750,667 with other D4 receptor antagonists, supported by experimental data and detailed protocols to aid researchers in their investigations.
Comparative Analysis of D4 Receptor Antagonists
The utility of a pharmacological tool is primarily determined by its affinity and selectivity for the target receptor over other related receptors. L-750,667 has been characterized as a selective dopamine D4 receptor antagonist. The following table summarizes the binding affinities (Ki, in nM) of L-750,667 and other commonly used D4 receptor antagonists for dopamine D2, D3, and D4 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4/D2 Selectivity | D4/D3 Selectivity |
| L-750,667 | Data not readily available in searched sources | ||||
| L-745,870 | 0.43[1][2][3][4] | 960[1][2][3] | 2300[1][2][3] | >2000-fold[4] | >5000-fold[5] |
| U-101387 | 10[6] | >2000[6] | >2000[6] | >200-fold | >200-fold |
| NGD 94-1 | Data not readily available in searched sources | ||||
| PNU-101,387 | Data not readily available in searched sources | ||||
| A-412997 | Data not readily available in searched sources |
Note: While L-750,667 is cited as a selective D4 receptor antagonist, specific Ki values were not consistently available in the initial search results. L-745,870 is a well-characterized and highly selective D4 antagonist often used as a reference compound.
D4 Receptor Signaling Pathways
Dopamine D4 receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by dopamine, the receptor initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, D4 receptors can signal through β-arrestin pathways and have been shown to transactivate receptor tyrosine kinases like the PDGFβ receptor.
Experimental Protocols
Radioligand Binding Assay for D4 Receptor Affinity
This protocol is used to determine the binding affinity of a test compound (e.g., L-750,667) for the D4 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone or another suitable D4 receptor radioligand.
-
Test compound (L-750,667) at various concentrations.
-
Non-specific binding control: A high concentration of a known D4 antagonist (e.g., haloperidol (B65202) or clozapine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (L-750,667).
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10-20 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for D4 Receptor Antagonism
This assay measures the ability of an antagonist to block the dopamine-induced inhibition of cAMP production in cells expressing the D4 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human D4 receptor.
-
Dopamine (agonist).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test compound (L-750,667) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and plates.
Procedure:
-
Seed the D4 receptor-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test antagonist (L-750,667) for 15-30 minutes.
-
Add a fixed concentration of dopamine (typically at its EC₈₀) and a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Plot the cAMP concentration against the log concentration of the antagonist to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the dopamine-induced inhibition of cAMP production.
In Vivo Experimental Validation
The pharmacological activity of D4 receptor antagonists can be further validated in animal models to assess their effects on behavior and physiology. For example, the ability of a D4 antagonist to reverse cognitive deficits induced by a pharmacological stressor can be evaluated.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating L-750,667 Efficacy: A Comparative Guide to Dopamine D4 Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of L-750,667's efficacy with alternative dopamine (B1211576) D4 receptor antagonists, supported by experimental data and detailed protocols. The information is curated from key published findings to facilitate the replication and extension of these studies.
L-750,667 is a selective antagonist for the dopamine D4 receptor, a G protein-coupled receptor primarily expressed in the prefrontal cortex and implicated in various neuropsychiatric conditions. Its mechanism of action involves blocking the dopamine-induced inhibition of adenylyl cyclase, which in turn prevents the reduction of intracellular cyclic AMP (cAMP) levels.[1] This guide will delve into the quantitative data supporting its efficacy, detail the experimental methods for its characterization, and compare its performance with other notable D4 antagonists.
Comparative Efficacy of Dopamine D4 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of L-750,667 and alternative D4 receptor antagonists. A lower Ki value indicates a higher binding affinity for the receptor.
| Compound | Dopamine D4 Receptor Ki (nM) | Primary Reference |
| L-750,667 | 0.51 | MedChemExpress |
| L-745,870 | 0.43 | Patel et al., 1997[2] |
| S 18126 | 2.4 | Brocco et al., 2004[3] |
| Raclopride | Low affinity | Brocco et al., 2004[3] |
Note: Raclopride is included as a well-known D2/D3 receptor antagonist to highlight the D4 selectivity of the other compounds.
Clinical trials involving the selective D4 antagonist L-745,870 for schizophrenia showed it to be ineffective in alleviating psychotic symptoms, raising questions about the therapeutic strategy of solely targeting the D4 receptor for this indication.
Experimental Protocols
To facilitate the replication of findings on L-750,667 and related compounds, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of L-750,667 for the dopamine D4 receptor.
Materials:
-
Membrane preparations from cells expressing the human dopamine D4 receptor.
-
Radioligand: [¹²⁵I]L-750,667.
-
Non-labeled L-750,667 or other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of [¹²⁵I]L-750,667 and varying concentrations of the unlabeled competitor (e.g., L-750,667).
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
cAMP Accumulation Assay
This functional assay measures the effect of a compound on the intracellular signaling cascade initiated by receptor activation or inhibition.
Objective: To determine the antagonist effect of L-750,667 on dopamine-induced inhibition of cAMP accumulation.
Materials:
-
Cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Dopamine (agonist).
-
L-750,667 (antagonist).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., AlphaScreen or HTRF).
-
Cell lysis buffer.
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-incubate the cells with varying concentrations of L-750,667.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin. The forskolin raises basal cAMP levels, making the inhibitory effect of the D4 receptor activation more apparent.
-
Incubate for a defined period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the concentration of L-750,667 to determine its potency in reversing the dopamine-induced inhibition of cAMP accumulation.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the dopamine D4 receptor signaling pathway and a typical experimental workflow.
Dopamine D4 Receptor Signaling Pathway
Radioligand Binding Assay Workflow
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Dopamine D4 Receptor Antagonism: Comparative Analysis of S 18126, L 745,870, and Raclopride [synapse.patsnap.com]
- 3. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Tachykinin NK1 Receptor Antagonists: From Preclinical Research to Clinical Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and meta-analysis of research on tachykinin neurokinin-1 (NK1) receptor antagonists, with a focus on the preclinical compound L-733,060 and a comparative analysis against the clinically approved drug, Aprepitant (B1667566), and other alternatives. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Executive Summary
Tachykinin NK1 receptor antagonists are a class of drugs that mediate their effects by blocking the binding of the neuropeptide Substance P (SP) to the neurokinin-1 receptor (NK1R). This mechanism is crucial in the pathophysiology of nausea and vomiting, particularly in the context of chemotherapy (CINV) and post-operative recovery (PONV).[1][2] While the compound initially queried, L-750667, could not be identified in the scientific literature, the closely related and well-researched molecule, L-733,060, serves as a valuable subject for a detailed meta-analysis. This guide will compare the preclinical profile of L-733,060 with the extensive clinical data available for Aprepitant, a cornerstone of antiemetic therapy.
Mechanism of Action: Targeting the Substance P/NK1R Pathway
The primary mode of action for both L-733,060 and Aprepitant is the selective, non-peptide antagonism of the human NK1 receptor.[1][3] By competitively inhibiting the binding of Substance P, these antagonists effectively block the downstream signaling cascade that ultimately leads to the sensation of nausea and the physical act of emesis.[1][4]
Caption: Mechanism of action of NK1 receptor antagonists.
Preclinical Data: A Comparative Analysis
Preclinical investigations have been pivotal in characterizing the pharmacological profile of L-733,060.
In Vitro Studies
| Parameter | L-733,060 | Aprepitant | Reference |
| Binding Affinity (Ki) | ~0.8 nM (human NK1R) | Not directly compared in the same study | [5] |
| Functional Antagonism | Inhibits SP-induced [Ca2+]i mobilization | Inhibits SP-induced effects | [1][3] |
| Antitumoral Activity (IC50) | 12.15 µM (WERI-Rb1 cells, 49h), 17.38 µM (Y-79 cells, 40h) | Not reported in these studies | [6] |
Experimental Protocol: In Vitro Calcium Mobilization Assay
-
Cell Culture : Chinese hamster ovary (CHO) cells transfected with the human tachykinin NK1 receptor are maintained in appropriate culture conditions.[5]
-
Fluorescent Dye Loading : The cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2.[5]
-
Compound Incubation : Cells are pre-incubated with a range of concentrations of the NK1 receptor antagonist being tested.
-
Substance P Stimulation : Substance P is introduced to the cell culture to trigger an increase in intracellular calcium ([Ca2+]i).[5]
-
Measurement : The resulting change in fluorescence, which correlates with the change in [Ca2+]i, is quantified using a fluorometer or a fluorescence imaging system.[5]
-
Data Analysis : The dose-response curve is analyzed to determine the inhibitory concentration (e.g., IC50) of the antagonist.
In Vivo Studies
| Parameter | L-733,060 | Aprepitant | Reference |
| Neurogenic Plasma Extravasation (ID50) | 212 ± 19 µg/kg (i.v., rat) | Not directly compared in the same study | [5] |
| Cardiovascular Effects | No significant hypotensive or bradycardic effects at doses <3000 µg/kg (i.v., rat) | Generally well-tolerated | [5] |
Experimental Protocol: In Vivo Neurogenic Plasma Extravasation
-
Animal Model : The experiment is conducted on anesthetized rats.[5]
-
Stimulation : The trigeminal nerve is electrically stimulated to induce neurogenic plasma extravasation in the dura mater.[5]
-
Drug Administration : L-733,060 is administered intravenously at varying doses before the electrical stimulation.[5]
-
Measurement : The extent of plasma extravasation is quantified, typically by measuring the leakage of a fluorescently labeled tracer from the vasculature into the surrounding tissue.
-
Data Analysis : The dose of the antagonist required to inhibit plasma extravasation by 50% (ID50) is calculated.[5]
Clinical Data: Aprepitant's Efficacy in Nausea and Vomiting
Aprepitant stands as the most extensively studied NK1 receptor antagonist in human clinical trials and has gained regulatory approval for the prevention of both CINV and PONV.[1]
Chemotherapy-Induced Nausea and Vomiting (CINV)
A meta-analysis encompassing 23 randomized controlled trials with a total of 7,956 patients revealed that a triple-therapy regimen including aprepitant (in combination with a 5-HT3 receptor antagonist and dexamethasone) was significantly more effective in achieving a complete response for CINV across all phases (overall, acute, and delayed) when compared to a standard two-drug regimen.[7]
| Outcome | Aprepitant Regimen | Standard Regimen | Relative Risk (RR) [95% CI] | Reference |
| No Emesis (Day 1) | Significantly higher | Lower | 1.13 [1.10-1.16] | [8] |
| No Emesis (Days 2-5) | Significantly higher | Lower | 1.35 [1.22-1.48] | [8] |
| No Emesis (Overall) | Significantly higher | Lower | 1.30 [1.22-1.39] | [8] |
Experimental Protocol: Phase III Clinical Trial for CINV
-
Patient Population : The study enrolls patients who are scheduled to receive either highly or moderately emetogenic chemotherapy.[9]
-
Randomization : Participants are randomly assigned to receive either the investigational regimen (e.g., aprepitant, ondansetron, and dexamethasone) or a control regimen (e.g., placebo, ondansetron, and dexamethasone).[9]
-
Treatment Administration : The assigned antiemetic regimen is administered both before and after the chemotherapy infusion.[9]
-
Efficacy Assessment : The primary measure of success is typically the percentage of patients who achieve a complete response, which is defined as no episodes of vomiting and no use of rescue medication within a predefined timeframe (e.g., 0-120 hours after chemotherapy). Secondary outcomes often include the incidence and severity of nausea and the patient's overall assessment of the treatment's effectiveness.[10]
-
Safety Assessment : Throughout the study, all adverse events are carefully monitored and documented.
Caption: A simplified workflow of a typical clinical trial for CINV.
A Comparative Overview of NK1 Receptor Antagonists
While L-733,060 has been a valuable tool in preclinical research, the clinical landscape is dominated by Aprepitant and its intravenous prodrug, Fosaprepitant. Other notable NK1 receptor antagonists that have been developed include Rolapitant, Netupitant, and Casopitant.[11][12]
| Feature | L-733,060 | Aprepitant | Rolapitant | Netupitant |
| Status | Preclinical | Clinically Approved | Clinically Approved | Clinically Approved |
| Primary Use | Research Tool | CINV, PONV | CINV | CINV (in combination with palonosetron) |
| Half-life | Not specified in provided results | 9-13 hours | ~180 hours | ~90 hours |
| CYP3A4 Interaction | Not specified | Moderate Inhibitor & Inducer | Not an inhibitor or inducer | Moderate Inhibitor |
Conclusion
L-733,060 is a potent and selective NK1 receptor antagonist that has significantly contributed to our understanding of the Substance P/NK1R pathway in various physiological and disease states through preclinical research. In the clinical arena, Aprepitant has emerged as the leading NK1 receptor antagonist for the effective management of CINV and PONV. The development of newer agents such as Rolapitant and Netupitant, with their distinct pharmacokinetic profiles, provides additional therapeutic choices. There is a clear need for future research to conduct head-to-head comparative studies of these agents to better define their relative efficacy and safety in diverse clinical settings. Furthermore, the antitumoral potential of NK1 receptor antagonists, as hinted at by the preclinical findings for L-733,060, represents an exciting avenue for further investigation.[6]
Caption: Relationship between preclinical and clinical NK1 antagonists.
References
- 1. Aprepitant - Wikipedia [en.wikipedia.org]
- 2. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 5. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Efficacy and safety of Aprepitant-containing triple therapy for the prevention and treatment of chemotherapy-induced nausea and vomiting: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of aprepitant in the prevention of chemotherapy-induced nausea and vomiting: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aprepitant Protects Against Chemo-Induced Nausea and Vomiting | MDedge [mdedge.com]
- 10. Aprepitant Effective in Reducing Nausea from Chemo in Women | GI Oncology Now [gioncologynow.com]
- 11. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 12. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
Safety Operating Guide
Comprehensive Safety and Disposal Guide for L-750667 Trihydrochloride
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This guide provides essential safety and logistical information for L-750667 trihydrochloride, a selective D4 dopamine (B1211576) receptor antagonist.
Chemical and Physical Properties
A summary of the key quantitative data for this compound trihydrochloride is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 1021868-80-3 | [1][2][3] |
| Molecular Formula | C₁₈H₂₂Cl₃IN₄ | [1] |
| Molecular Weight | 527.66 g/mol | [1][3] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1][4] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[1] | |
| Shipping Condition | Ambient temperature as a non-hazardous chemical.[1] |
Hazard Identification and Safety Precautions
This compound trihydrochloride is classified with the following hazards:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
Proper Disposal Procedures
Dispose of this compound trihydrochloride and its containers in accordance with all applicable local, regional, national, and international regulations.[6] As the provided safety data sheets offer general disposal guidance, the following step-by-step operational plan is based on best practices for chemicals with similar hazard classifications.
Step 1: Waste Identification and Segregation
-
Characterize the waste. This compound trihydrochloride waste is a non-hazardous chemical waste unless mixed with other hazardous materials.
-
Segregate this compound trihydrochloride waste from other laboratory waste streams to prevent accidental reactions.
Step 2: Containerization
-
Use a dedicated, properly labeled, and sealed container for the collection of this compound trihydrochloride waste.
-
The container should be made of a material compatible with the chemical.
-
Label the container clearly with "this compound Trihydrochloride Waste" and include the relevant hazard symbols.
Step 3: Storage of Waste
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow the storage temperature guidelines for the compound (short term at 0-4°C, long term at -20°C) if significant quantities are to be stored before disposal.[1]
Step 4: Disposal
-
Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound trihydrochloride.
-
Do not dispose of this compound trihydrochloride down the drain or in the regular trash.
Spill Response: In the event of a spill, follow these procedures:
-
Evacuate the immediate area and alert others.
-
If the spill is significant or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department.
-
For minor spills, and if you are trained and have the appropriate personal protective equipment (PPE), contain the spill using an inert absorbent material.
-
Carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal as chemical waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials, including PPE, as hazardous waste.
Experimental Protocols
Antagonist Cytotoxicity using MTT Assay
This protocol is a general method to determine the cytotoxicity of a dopamine receptor antagonist.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Addition: Prepare serial dilutions of the D2 receptor antagonist in the culture medium. Remove the existing medium from the cells and add the antagonist dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.[7]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a suitable incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to each well and mix to dissolve the formazan crystals.[7]
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[7]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.[7]
cAMP Inhibition Assay
This protocol is a general method to assess the functional antagonism of D2-like dopamine receptors.
-
Cell Seeding: Seed cells expressing the D2-like receptor in a 96-well plate and culture them overnight.[7]
-
Antagonist Pre-incubation: Remove the culture medium and add the D2 receptor antagonist at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes).[7]
-
Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., dopamine at its EC80) to all wells except the negative control.[7]
-
Incubation: Incubate for a specific time to allow for changes in cAMP levels (e.g., 30 minutes).[7]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).[7]
Signaling Pathway and Experimental Workflow Diagrams
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by dopamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
Caption: Dopamine D4 receptor signaling cascade.
Experimental Workflow for Antagonist Characterization
The following diagram illustrates a typical workflow for characterizing a dopamine receptor antagonist like this compound.
Caption: Workflow for dopamine antagonist characterization.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
